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  • Product: 3-(Chloromethyl)-5-cyclopropylisoxazole
  • CAS: 1060817-59-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS Number: 1060817-59-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-cyclopropylisoxazole, a key heterocyclic building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-cyclopropylisoxazole, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, synthesis methodologies, physicochemical properties, and critically, its application as a versatile intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering detailed protocols, mechanistic insights, and a thorough compilation of its known characteristics and potential applications.

Introduction: The Significance of the Isoxazole Scaffold in Drug Discovery

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with isoxazole derivatives being of particular interest due to their wide spectrum of biological activities. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets.

The incorporation of a cyclopropyl group at the 5-position and a reactive chloromethyl handle at the 3-position of the isoxazole ring, as seen in 3-(Chloromethyl)-5-cyclopropylisoxazole, creates a molecule of significant synthetic utility. The cyclopropyl moiety is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] Concurrently, the chloromethyl group serves as a versatile electrophilic site for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This strategic combination of functionalities makes 3-(Chloromethyl)-5-cyclopropylisoxazole a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.[2]

Chemical Identity and Physicochemical Properties

CAS Number: 1060817-59-5[3]

PropertyValueSource
Molecular Formula C₇H₈ClNO[4]
Molecular Weight 157.60 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥95%[3]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General Knowledge

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with several synthetic routes available. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

A plausible synthetic pathway for 3-(Chloromethyl)-5-cyclopropylisoxazole involves the reaction of cyclopropylacetylene with a chloroacetonitrile oxide precursor. The nitrile oxide can be generated in situ from chloroacetaldoxime by oxidation.

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Cyclopropylacetylene C [3+2] Cycloaddition A->C B Chloroacetaldoxime B->C D 3-(Chloromethyl)-5-cyclopropylisoxazole C->D

Caption: Proposed synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established isoxazole synthesis methodologies and should be optimized for specific laboratory conditions.

Step 1: In situ generation of Chloroacetonitrile Oxide

  • To a stirred solution of chloroacetaldoxime (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add an oxidizing agent like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) (1.1 eq) at 0 °C.

  • A base, such as triethylamine (1.2 eq), is often added to facilitate the elimination of HCl and formation of the nitrile oxide.

  • The reaction is typically monitored by thin-layer chromatography (TLC) for the consumption of the starting oxime.

Step 2: [3+2] Cycloaddition

  • To the freshly prepared solution of chloroacetonitrile oxide, add cyclopropylacetylene (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(Chloromethyl)-5-cyclopropylisoxazole as a solid.

Spectroscopic Characterization

While specific, publicly available spectra for 3-(Chloromethyl)-5-cyclopropylisoxazole are limited, the expected spectroscopic data can be predicted based on the analysis of similar structures.[5][6]

¹H NMR Spectroscopy (Predicted)
  • Cyclopropyl protons: A complex multiplet in the region of δ 0.8-1.2 ppm.

  • Methine proton of cyclopropyl group: A multiplet around δ 2.0-2.2 ppm.

  • Chloromethyl protons (-CH₂Cl): A singlet around δ 4.6-4.8 ppm.

  • Isoxazole proton (H-4): A singlet around δ 6.2-6.4 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Cyclopropyl carbons: Resonances in the range of δ 5-15 ppm.

  • Chloromethyl carbon (-CH₂Cl): A signal around δ 35-40 ppm.

  • Isoxazole C-4: A signal around δ 100-105 ppm.

  • Isoxazole C-3 and C-5: Resonances in the downfield region, typically δ 160-175 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C-H stretching (cyclopropyl and isoxazole): 2900-3100 cm⁻¹.

  • C=N stretching (isoxazole ring): ~1600-1650 cm⁻¹.

  • C-O stretching (isoxazole ring): ~1400-1450 cm⁻¹.

  • C-Cl stretching: ~700-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z 157 and 159 in a roughly 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the chloromethyl group ([M-CH₂Cl]⁺) and cleavage of the cyclopropyl ring.

Applications in Drug Discovery and Medicinal Chemistry

The dual functionality of 3-(Chloromethyl)-5-cyclopropylisoxazole makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules. The chloromethyl group provides a convenient point for nucleophilic substitution, allowing for the introduction of various pharmacophoric groups.

Workflow for Derivatization

G cluster_reactions Nucleophilic Substitution cluster_products Derivatives A 3-(Chloromethyl)-5-cyclopropylisoxazole B Amine (R-NH₂) A->B C Thiol (R-SH) A->C D Alcohol (R-OH) A->D E Aminomethyl Derivative B->E F Thiomethyl Derivative C->F G Alkoxymethyl Derivative D->G

Caption: Derivatization of 3-(Chloromethyl)-5-cyclopropylisoxazole.

Potential Therapeutic Areas

While specific drug candidates derived from this exact molecule are not extensively documented in publicly available literature, the isoxazole core is present in drugs for a variety of indications, including:

  • Antimicrobial Agents: The isoxazole ring is a key component of several antibiotics.

  • Anti-inflammatory Drugs: Certain isoxazole derivatives have shown potent anti-inflammatory activity.

  • Anticancer Agents: The scaffold has been explored for the development of novel oncology drugs.

  • Central Nervous System (CNS) Disorders: Isoxazole-containing compounds have been investigated for their potential in treating various CNS conditions.

The versatility of 3-(Chloromethyl)-5-cyclopropylisoxazole allows for its use in the generation of compound libraries for high-throughput screening against a multitude of biological targets, thereby facilitating the discovery of new drug leads.

Safety and Handling

As a chlorinated organic compound and a reactive intermediate, 3-(Chloromethyl)-5-cyclopropylisoxazole should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[3]

  • Skin Contact: Causes skin irritation.[3]

  • Eye Contact: Causes serious eye irritation.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

3-(Chloromethyl)-5-cyclopropylisoxazole is a strategically designed chemical building block with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a stable cyclopropylisoxazole core and a reactive chloromethyl handle provides a versatile platform for the synthesis of diverse and complex molecules. This guide has provided a detailed overview of its synthesis, properties, and potential applications, underscoring its importance as a valuable tool for researchers aiming to develop the next generation of therapeutic agents. Further exploration of this compound's reactivity and its incorporation into novel molecular frameworks is a promising avenue for future research.

References

Sources

Exploratory

3-(Chloromethyl)-5-cyclopropylisoxazole chemical properties

An In-depth Technical Guide to 3-(Chloromethyl)-5-cyclopropylisoxazole: Properties, Synthesis, and Applications Introduction: A Versatile Heterocyclic Building Block 3-(Chloromethyl)-5-cyclopropylisoxazole is a key heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Chloromethyl)-5-cyclopropylisoxazole: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

3-(Chloromethyl)-5-cyclopropylisoxazole is a key heterocyclic compound that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which uniquely combines a reactive chloromethyl group, a stable isoxazole core, and a metabolically robust cyclopropyl moiety, makes it an attractive starting point for the development of novel chemical entities.

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, contributing to a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] Simultaneously, the incorporation of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(Chloromethyl)-5-cyclopropylisoxazole for researchers and scientists in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in synthesis and analysis.

Core Properties

The fundamental properties of 3-(Chloromethyl)-5-cyclopropylisoxazole are summarized below, providing a snapshot of its key identifiers and computed characteristics.

PropertyValueSource
CAS Number 1060817-59-5[3][4]
Molecular Formula C₇H₈ClNO[4][5]
Molecular Weight 157.60 g/mol [3][4]
Canonical SMILES C1CC1C2=CC(=NO2)CCl[4][5]
InChIKey OISWOVQSPFYQKZ-UHFFFAOYSA-N[4][5]
Purity ≥95% (Typically)[3]
Predicted XlogP 1.4[5]
Spectroscopic Signature

The unique structural features of 3-(Chloromethyl)-5-cyclopropylisoxazole give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are critical for identification in complex reaction mixtures.[5][6]

AdductPredicted m/z
[M+H]⁺ 158.03671
[M+Na]⁺ 180.01865
[M-H]⁻ 156.02215
[M] 157.02888

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data requires experimental acquisition, the expected ¹H and ¹³C NMR signals can be predicted with high confidence based on the molecular structure. Understanding these expected shifts is vital for reaction monitoring and structural verification.[7]

  • ¹H NMR:

    • Chloromethyl Protons (-CH₂Cl): A singlet is expected around δ 4.5-4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the isoxazole ring.

    • Isoxazole Ring Proton (-CH=): A singlet is anticipated in the aromatic region, typically around δ 6.0-6.5 ppm.

    • Cyclopropyl Protons (-CH- and -CH₂-): A complex multiplet pattern is expected in the upfield region (δ 0.8-2.5 ppm) due to the diastereotopic nature of the methylene protons and their coupling to the methine proton.

  • ¹³C NMR:

    • Chloromethyl Carbon (-CH₂Cl): Expected around δ 35-45 ppm.

    • Isoxazole Ring Carbons: Three distinct signals are expected: C3 (~δ 160-165 ppm), C4 (~δ 100-105 ppm), and C5 (~δ 170-175 ppm). The exact shifts are influenced by the substituents.

    • Cyclopropyl Carbons: Signals for the methine and methylene carbons are expected in the upfield region, typically δ 5-20 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups within the molecule.

  • ~3100 cm⁻¹: C-H stretching of the isoxazole ring.

  • ~3000 cm⁻¹: C-H stretching of the cyclopropyl and chloromethyl groups.

  • ~1600 cm⁻¹ & ~1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the isoxazole ring.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Synthesis and Manufacturing

The construction of the 3,5-disubstituted isoxazole core is most efficiently achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[1]

Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most logical and widely adopted method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[8] For 3-(Chloromethyl)-5-cyclopropylisoxazole, this involves the in situ generation of chloroacetonitrile oxide from chloroacetaldoxime, which then reacts with cyclopropyl acetylene.

The choice of a base is critical; a mild organic base like triethylamine is often preferred to dehydrohalogenate the intermediate hydroxamoyl chloride, generating the reactive nitrile oxide dipole without promoting side reactions.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Product & Workup Chloroacetaldoxime Chloroacetaldoxime GenerateDipole In situ Nitrile Oxide Formation (Base, e.g., Et3N) Chloroacetaldoxime->GenerateDipole CyclopropylAcetylene Cyclopropyl Acetylene Cycloaddition [3+2] Cycloaddition CyclopropylAcetylene->Cycloaddition GenerateDipole->Cycloaddition Reactive Intermediate Product 3-(Chloromethyl)-5- cyclopropylisoxazole Cycloaddition->Product Purification Purification (Chromatography) Product->Purification

Caption: Synthetic workflow for 3-(Chloromethyl)-5-cyclopropylisoxazole.

Experimental Protocol: Representative Synthesis

This protocol outlines a general, self-validating procedure for the synthesis based on established methodologies for isoxazole formation.

  • Reaction Setup: To a stirred solution of cyclopropyl acetylene (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add chloroacetaldoxime (1.1 eq.).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.2 eq.) in the same solvent dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent the dimerization of the nitrile oxide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(Chloromethyl)-5-cyclopropylisoxazole.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-(Chloromethyl)-5-cyclopropylisoxazole stems almost entirely from the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

This reactivity allows the molecule to serve as a scaffold for introducing a wide array of functional groups via nucleophilic substitution (Sₙ2) reactions. The isoxazole and cyclopropyl rings are generally stable under these conditions, ensuring that derivatization occurs selectively at the chloromethyl position. This selective reactivity is a cornerstone of its utility in building diverse chemical libraries for drug screening.

Common nucleophiles used for derivatization include:

  • Phenols and Alcohols: Forming ether linkages (Williamson ether synthesis).[9]

  • Thiols: Creating thioether bonds.[9]

  • Amines (Primary and Secondary): Yielding substituted aminomethylisoxazoles.[10]

  • Azides: Leading to azidomethyl derivatives, which can be further functionalized via click chemistry or reduction to primary amines.

  • Cyanides: Introducing a nitrile group, which can be hydrolyzed to a carboxylic acid.

Reactivity cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Derivative Products Start 3-(Chloromethyl)-5- cyclopropylisoxazole AmineProduct Amine Derivative Start->AmineProduct + R₂NH ThioetherProduct Thioether Derivative Start->ThioetherProduct + RSH EtherProduct Ether Derivative Start->EtherProduct + ArOH AzideProduct Azide Derivative Start->AzideProduct + NaN₃ Amine R₂NH (Amine) Thiol RSH (Thiol) Phenol ArOH (Phenol) Azide NaN₃ (Azide)

Caption: Nucleophilic substitution pathways of the chloromethyl group.

Applications in Medicinal Chemistry and Drug Discovery

The convergence of the isoxazole heterocycle, the cyclopropyl group, and a reactive chemical handle makes 3-(Chloromethyl)-5-cyclopropylisoxazole a privileged scaffold in drug discovery.[11]

  • Scaffold for Library Synthesis: Its primary application is as an intermediate. The predictable reactivity of the chloromethyl group allows for the rapid generation of diverse libraries of compounds. By varying the nucleophile, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead series to optimize potency, selectivity, and pharmacokinetic properties.[12]

  • Bioisosteric Replacement: The 5-cyclopropylisoxazole core can act as a bioisostere for other aromatic or heterocyclic systems, such as a phenyl ring. This substitution can improve metabolic profiles by blocking sites of oxidative metabolism and can introduce favorable conformational constraints.

  • Therapeutic Targets: Isoxazole-containing molecules have been investigated for a vast range of therapeutic applications. For instance, isoxazole derivatives are key intermediates in the synthesis of bioactive compounds that act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a target for treating cystic fibrosis.[13] The cyclopropyl carboxamide moiety, structurally related to our topic compound, has also been identified as a highly potent starting point for new antimalarial treatments.[14]

Safety and Handling

As a reactive chemical intermediate, proper handling of 3-(Chloromethyl)-5-cyclopropylisoxazole is essential.

  • Hazards: It is classified as an irritant. It may cause respiratory irritation and is known to cause skin and serious eye irritation.[3]

  • Precautions:

    • Use only in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

3-(Chloromethyl)-5-cyclopropylisoxazole is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical sciences. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an invaluable building block. For researchers and drug development professionals, this molecule provides a reliable and versatile platform to construct novel molecular architectures, facilitating the discovery of next-generation therapeutics.

References

  • Sharma, R. S., & Giri, A. S. G. (2017). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl). Journal of Chemical and Pharmaceutical Research, 9(11), 11-16. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (Chloromethyl)cyclopropane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(chloromethyl)-5-cyclopropylisoxazole. PubChem. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Retrieved from [Link]

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Chemistry of Heterocyclic Compounds, 55(12), 1194-1200.
  • Efimov, I., et al. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes. ResearchGate. Retrieved from [Link]

  • Jiménez-Díaz, M. B., et al. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters, 2(9), 672-676. Available at: [Link]

  • Unknown Author. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. PMC - NIH. Retrieved from [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(4), 1003–1007. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Retrieved from [Link]

  • Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(11), 100188. Available at: [Link]

  • Google Patents. (n.d.). US5180833A - Process for the preparation of chlorothiazole derivatives.
  • Unknown Author. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Retrieved from [Link]

  • Unknown Author. (n.d.). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Retrieved from [Link]

  • Unknown Author. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. Retrieved from [Link]

  • Reddy, P. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Results in Chemistry, 7, 101413. Available at: [Link]

  • Unknown Author. (n.d.). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Unknown Author. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Retrieved from [Link]

  • Unknown Author. (n.d.). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Retrieved from [Link]

Sources

Foundational

Spectroscopic Data of 3-(Chloromethyl)-5-cyclopropylisoxazole: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Chloromethyl)-5-cyclopropylisoxazole, a heterocyclic compound of interest in synthetic chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Chloromethyl)-5-cyclopropylisoxazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document serves as a predictive guide and a methodological framework for researchers. It details the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data based on established principles of chemical structure and spectroscopy. Furthermore, this guide presents detailed, field-proven protocols for the acquisition and interpretation of these spectra, designed to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction: The Structural Elucidation of a Novel Isoxazole Derivative

3-(Chloromethyl)-5-cyclopropylisoxazole is a substituted isoxazole featuring a reactive chloromethyl group and a strained cyclopropyl ring. The isoxazole core is a common motif in medicinal chemistry, and the unique combination of these functional groups makes this molecule a potentially valuable building block for the synthesis of more complex chemical entities. Accurate structural confirmation and purity assessment are paramount for its use in further research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This guide is structured to provide not just the predicted data, but also the underlying scientific rationale for these predictions and the experimental design. By understanding the "why" behind the protocols, researchers can better troubleshoot experiments and interpret unexpected results, ensuring a robust and self-validating analytical workflow.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 3-(Chloromethyl)-5-cyclopropylisoxazole. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra will provide information on the number and connectivity of all hydrogen and carbon atoms in the molecule.

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the chloromethyl protons, and the protons of the cyclopropyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(Chloromethyl)-5-cyclopropylisoxazole in CDCl₃

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Isoxazole-H~6.2 - 6.4Singlet (s)-1H
Chloromethyl (-CH₂Cl)~4.6 - 4.8Singlet (s)-2H
Cyclopropyl-CH~2.1 - 2.3Multiplet (m)Vicinal (cis): >9 Hz, Vicinal (trans): 4-7 Hz1H
Cyclopropyl-CH₂~1.1 - 1.3Multiplet (m)Geminal, Vicinal (cis and trans)4H
  • Causality of Chemical Shifts: The isoxazole proton is expected to be the most downfield of the non-aromatic protons due to the deshielding effect of the heterocyclic ring. The chloromethyl protons are also significantly downfield due to the inductive effect of the electronegative chlorine atom. The cyclopropyl protons are expected to be the most upfield, a characteristic feature of these strained ring systems.[1] The vicinal coupling constants in cyclopropane derivatives are highly dependent on the stereochemistry, with cis-couplings typically being larger than trans-couplings.[2][3]

The carbon NMR spectrum will complement the proton NMR data, identifying all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Chloromethyl)-5-cyclopropylisoxazole in CDCl₃

Assignment Predicted Chemical Shift (δ, ppm)
Isoxazole C=N (C3)~160 - 162
Isoxazole C-O (C5)~170 - 172
Isoxazole CH (C4)~101 - 103
Chloromethyl (-CH₂Cl)~35 - 40
Cyclopropyl-CH~12 - 16
Cyclopropyl-CH₂~8 - 12
  • Expertise in Interpretation: The chemical shifts of the isoxazole ring carbons are highly characteristic, with the carbon atoms double-bonded to the heteroatoms (C3 and C5) appearing significantly downfield.[4] The sp3 hybridized carbons of the chloromethyl and cyclopropyl groups will appear in the upfield region of the spectrum.[5][6] The relatively low chemical shifts for the cyclopropyl carbons are a hallmark of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and offering insights into the molecule's structure.

Table 3: Predicted Mass Spectrometry Data for 3-(Chloromethyl)-5-cyclopropylisoxazole

Parameter Predicted Value
Molecular FormulaC₇H₈ClNO
Molecular Weight157.60 g/mol
[M]+• (³⁵Cl)157.0294
[M+2]+• (³⁷Cl)159.0265
Key Fragmentation PathwaysLoss of Cl, Loss of CH₂Cl, Cleavage of the isoxazole ring
  • Trustworthiness of Data: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2] peak having an intensity of approximately one-third that of the [M] peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and subsequent ring opening. The chloromethyl and cyclopropyl groups are also likely to be lost as fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within the molecule, providing a fingerprint of the functional groups present.

Table 4: Predicted Infrared (IR) Absorption Bands for 3-(Chloromethyl)-5-cyclopropylisoxazole

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
C-H (cyclopropyl & isoxazole)3100 - 3000Stretching
C-H (chloromethyl)3000 - 2850Stretching
C=N (isoxazole)1650 - 1590Stretching
C=C (isoxazole)1580 - 1500Stretching
C-O (isoxazole)1250 - 1100Stretching
C-Cl (chloromethyl)800 - 600Stretching
  • Authoritative Grounding: The interpretation of IR spectra relies on well-established correlations between vibrational frequencies and functional groups.[7][8][9] The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of sp² hybridized carbons, such as those in the isoxazole and cyclopropyl rings. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.[9]

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and best practices to ensure the acquisition of high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(Chloromethyl)-5-cyclopropylisoxazole for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[10][11]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[10] CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual proton peak at δ 7.26 ppm, which can be used for spectral referencing.[12]

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[13]

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved NMR signals.[13]

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Process the ¹H NMR data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.[14]

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This will result in a spectrum where each unique carbon atom appears as a single line.

    • Process the ¹³C NMR data similarly to the ¹H data, referencing the spectrum to the CDCl₃ triplet at 77.16 ppm.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire_h1 Acquire 1H Spectrum shim->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 process_h1 Process 1H Data acquire_h1->process_h1 process_c13 Process 13C Data acquire_c13->process_c13 interpret Interpret Spectra process_h1->interpret process_c13->interpret MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample introduce Introduce Sample dissolve->introduce ionize Ionize (70 eV) introduce->ionize analyze Analyze (Quadrupole) ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_proc Data Analysis clean Clean ATR Crystal background Acquire Background clean->background place_sample Place Sample on Crystal background->place_sample acquire_spectrum Acquire Sample Spectrum place_sample->acquire_spectrum process Process Spectrum acquire_spectrum->process interpret Interpret Bands process->interpret

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Chloromethyl)-5-cyclopropylisoxazole

Topic: Derivatization of 3-(Chloromethyl)-5-cyclopropylisoxazole Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads The Gateway Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 3-(Chloromethyl)-5-cyclopropylisoxazole Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

The Gateway Scaffold for Non-Steroidal FXR Agonists

Executive Summary

3-(Chloromethyl)-5-cyclopropylisoxazole (CAS: 1060817-59-5) has emerged as a high-value building block in modern medicinal chemistry, most notably as the critical "warhead" linker in the synthesis of Cilofexor (GS-9674) .

This scaffold offers a unique dual-functionality:

  • The 5-Cyclopropyl Moiety: Provides metabolic stability and optimized lipophilicity (

    
     modulation) compared to traditional isopropyl or tert-butyl groups, reducing oxidative clearance.
    
  • The 3-Chloromethyl Handle: A highly reactive benzylic-like electrophile that facilitates rapid

    
     coupling with nucleophiles (phenols, amines, thiols) to generate diverse libraries.
    

This guide details the reactivity profile, stability considerations, and validated protocols for derivatizing this scaffold, focusing on its application in synthesizing Farnesoid X Receptor (FXR) agonists.

Chemical Architecture & Reactivity Profile

Electrophilic Activation

The isoxazole ring acts as an electron-withdrawing group (EWG), significantly activating the C3-methylene chloride. This makes the carbon highly susceptible to nucleophilic attack, often reacting faster than standard benzyl chlorides.

The Stability Paradox[1]
  • Cyclopropyl Integrity: Unlike acid-sensitive cyclopropanes, the 5-cyclopropyl group on the isoxazole ring is remarkably stable under basic nucleophilic substitution conditions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Isoxazole Vulnerability: The N-O bond is the "Achilles' heel." It is stable to mild acid/base but susceptible to:

    • Reductive Cleavage:

      
      , 
      
      
      
      , or strong hydride donors (
      
      
      ) will cleave the ring to form
      
      
      -amino enones.
    • Strong Base/Heat: Prolonged exposure to strong alkoxides at high temperatures (>100°C) can induce ring fragmentation (Kemp elimination-like pathways).

Strategic Derivatization Map

The following diagram illustrates the primary reaction pathways available for this scaffold.

DerivatizationPathways Core 3-(Chloromethyl)- 5-cyclopropylisoxazole (The Electrophile) Phenols Phenols/Alcohols (Base: Cs2CO3/K2CO3) Core->Phenols Path A: O-Alkylation Amines Primary/Secondary Amines (Base: DIPEA/TEA) Core->Amines Path B: N-Alkylation Thiols Thiols (Base: NaH/NaOEt) Core->Thiols Path C: S-Alkylation Warning AVOID: Pd/H2 (Ring Cleavage) Strong Reducing Agents Core->Warning Ether Isoxazole Ethers (Cilofexor Precursors) Phenols->Ether AmineProducts Aminomethyl Isoxazoles (Library Generation) Amines->AmineProducts Thioethers Thioethers (Bioisosteres) Thiols->Thioethers

Figure 1: Divergent synthesis pathways. Path A is the primary route for FXR agonist synthesis.

Validated Protocols

Protocol A: Williamson Ether Synthesis (The "Cilofexor" Coupling)

Context: This reaction mimics the key step in synthesizing Cilofexor, where the isoxazole "head" is coupled to a substituted phenol "body." Mechanism:


 Nucleophilic Substitution.
Reagents & Materials
  • Substrate: 3-(Chloromethyl)-5-cyclopropylisoxazole (1.0 equiv).

  • Nucleophile: Substituted Phenol (e.g., 2,6-dichlorophenol or complex aryl core) (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv).
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange (in situ formation of reactive iodide).

  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the substituted phenol (1.1 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to generate the phenoxide anion. Note: The mixture will likely become a suspension.
    
  • Addition: Add 3-(Chloromethyl)-5-cyclopropylisoxazole (1.0 equiv) dropwise as a solution in minimal DMF. Add KI (0.1 equiv) if the reaction is expected to be sluggish (sterically hindered phenols).

  • Reaction: Heat the mixture to 60–80°C .

    • Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc). The chloride starting material (

      
       in 3:1 Hex/EtOAc) should disappear within 2–4 hours.
      
  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      

Data Interpretation:

  • 1H NMR Validation: Look for the disappearance of the

    
     singlet (
    
    
    
    ppm) and the appearance of the
    
    
    singlet shifted downfield (
    
    
    ppm).
Protocol B: Amination (Library Synthesis)

Context: Rapid generation of basic amine derivatives for SAR (Structure-Activity Relationship) exploration.

Reagents
  • Substrate: 3-(Chloromethyl)-5-cyclopropylisoxazole (1.0 equiv).[1]

  • Amine: Secondary amine (e.g., morpholine, piperidine) (1.2–1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv).

  • Solvent: Ethanol (EtOH) or Acetonitrile (ACN).

Methodology
  • Dissolve the isoxazole chloride in EtOH (0.5 M).

  • Add DIPEA followed by the secondary amine.

  • Heat: Reflux (80°C) for 4–6 hours. Note: Amines are generally better nucleophiles than phenols, but the lack of an anionic charge requires higher temperatures or longer times compared to phenoxides.

  • Workup: Concentrate solvent, redissolve in DCM, wash with sat.

    
    .
    
  • Purification: Since the product is basic, use an amine-functionalized silica column or add 1% Triethylamine (TEA) to the eluent to prevent streaking.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Ether) Incomplete deprotonation of phenol.Switch base from

to

(better solubility in DMF) or

(stronger base).
Ring Cleavage Reaction temperature too high (>100°C) or reducing conditions.Keep temperature <80°C. Avoid any metal/hydride reducing agents.
Sluggish Reaction Chloride is a moderate leaving group.Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ.
Bis-alkylation Using primary amines.Use a large excess of amine (5–10 equiv) if mono-alkylation of a primary amine is desired.

Safety & Handling (E-E-A-T)

Genotoxicity Warning (PGI)

Alkyl halides, particularly benzylic-type chlorides like 3-(chloromethyl)-5-cyclopropylisoxazole, are structural alerts for Potential Genotoxic Impurities (PGIs) . They are potential alkylating agents that can react with DNA.

  • Control Strategy: In GMP synthesis, this material must be treated as a mutagenic impurity. Ensure downstream purging (demonstrate clearance < ppm levels) or control it as a starting material with strict specifications.

Handling Precautions
  • Lachrymator: Chloromethyl heterocycles can be mild lachrymators (tear-inducing). Handle only in a functioning fume hood.

  • Skin Contact: Corrosive/Irritant. Double-glove (Nitrile) is recommended.

References

  • Gilead Sciences, Inc. Methods for preparing FXR agonists. U.S. Patent 9,139,539. (Describes the synthesis of Cilofexor intermediates).

  • Trauner, M., et al. (2019).[2] Cilofexor, a Nonsteroidal FXR Agonist, in Patients with Non-Cirrhotic NASH: A Phase 2 Randomized Controlled Trial. Hepatology.[2] (Contextualizes the clinical value of the molecule).

  • BenchChem. The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. (General isoxazole reactivity).[3][4]

  • Enamine. Synthesis of Functional Isoxazole Derivatives. (Nucleophilic substitution patterns on isoxazoles).

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of 3-(Chloromethyl)-5-cyclopropylisoxazole

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Chloromethyl)-5-cyclopropylisoxazole, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Chloromethyl)-5-cyclopropylisoxazole, a key intermediate in pharmaceutical synthesis. The described method utilizes reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

3-(Chloromethyl)-5-cyclopropylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and accurate quantification of this intermediate are paramount to ensure the quality, safety, and efficacy of the final drug product. Organic impurities arising from the manufacturing process or degradation can impact the reaction yield and potentially introduce toxic components into the synthetic pathway.[4] Therefore, a reliable and validated analytical method is essential for its characterization.

This guide details a reversed-phase HPLC (RP-HPLC) method developed for the analysis of 3-(Chloromethyl)-5-cyclopropylisoxazole. RP-HPLC is a widely used technique for the separation of small molecules due to its versatility and efficiency.[5][6] The method described herein is designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products.

Physicochemical Properties of 3-(Chloromethyl)-5-cyclopropylisoxazole

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₇H₈ClNO[7][8]
Molecular Weight 157.60 g/mol [7][9]
Chemical Structure See Figure 1
Purity (Typical) ≥95%[9]
Chemical structure of 3-(Chloromethyl)-5-cyclopropylisoxazole

Figure 1. Chemical Structure of 3-(Chloromethyl)-5-cyclopropylisoxazole

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).[10]

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Reagents: Formic acid (reagent grade).

  • Reference Standard: 3-(Chloromethyl)-5-cyclopropylisoxazole, of known purity (e.g., >99.5%).

Chromatographic Conditions

The selection of chromatographic parameters is based on the physicochemical properties of 3-(Chloromethyl)-5-cyclopropylisoxazole and general principles of reversed-phase chromatography.[11] A C18 column is chosen for its broad applicability in retaining small, moderately polar molecules. A mobile phase of acetonitrile and water provides good peak shape and resolution. A small amount of formic acid is added to the mobile phase to control the pH and improve peak symmetry.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.[10]
Gradient Elution See Table 2To ensure elution of the main peak with good symmetry and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CTo ensure reproducible retention times and improve peak shape.
Detection Wavelength 220 nmBased on the UV absorbance of the isoxazole moiety.[12]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 20 minutesSufficient time to elute the analyte and any late-eluting impurities.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030

Detailed Protocols

Standard and Sample Preparation

The following workflow outlines the preparation of solutions for analysis.

G cluster_0 Solution Preparation A Weigh ~10 mg of Reference Standard B Dissolve in Diluent to 10 mL A->B Volumetric Flask D Stock Solution (1 mg/mL) B->D C Dilute 1 mL to 10 mL with Diluent E Working Standard (0.1 mg/mL) C->E D->C Pipette & Volumetric Flask F Weigh ~10 mg of Sample G Dissolve in Diluent to 10 mL F->G Volumetric Flask H Sample Solution (1 mg/mL) G->H

Caption: Workflow for standard and sample solution preparation.

3.1.1. Diluent Preparation

Prepare a mixture of Acetonitrile:Water (50:50, v/v).

3.1.2. Standard Stock Solution Preparation (1.0 mg/mL)

Accurately weigh approximately 10 mg of 3-(Chloromethyl)-5-cyclopropylisoxazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.1.3. Working Standard Solution Preparation (0.1 mg/mL)

Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

3.1.4. Sample Solution Preparation (1.0 mg/mL)

Accurately weigh approximately 10 mg of the 3-(Chloromethyl)-5-cyclopropylisoxazole sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC System Setup and Analysis Sequence
  • System Equilibration: Purge the HPLC system with the mobile phases and equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure that there are no interfering peaks at the retention time of the analyte.

  • Standard Injections: Inject the Working Standard Solution at least five times to check for system suitability.

  • Sample Injections: Inject the Sample Solution in duplicate.

  • System Suitability Check: After every 10 sample injections, inject the Working Standard Solution to ensure continued system performance.

Method Validation

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation should be documented in a validation protocol and a validation report.[13]

G MethodValidation Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness

Sources

Method

Application Note: High-Resolution NMR Characterization of 3-(Chloromethyl)-5-cyclopropylisoxazole

This Application Note is designed to serve as a definitive technical guide for the structural validation of 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS: 1060817-59-5) using Nuclear Magnetic Resonance (NMR) spectroscopy....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the structural validation of 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS: 1060817-59-5) using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the specific challenges of distinguishing regioisomers and detecting common degradation products in alkylating isoxazole scaffolds.


)

Executive Summary & Chemical Context

3-(Chloromethyl)-5-cyclopropylisoxazole is a critical heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly for TGR5 agonists and broad-spectrum antibiotics. Its chemical reactivity lies in the electrophilic chloromethyl group (an alkylating handle) and the conformationally restricted cyclopropyl moiety.

Critical Analytical Challenge: The synthesis of substituted isoxazoles via [3+2] cycloaddition often yields a mixture of regioisomers (3,5- vs. 5,3-substitution). Furthermore, the chloromethyl group is moisture-sensitive, readily hydrolyzing to the hydroxymethyl derivative. This protocol provides a self-validating NMR workflow to:

  • Unambiguously confirm the 3-chloromethyl / 5-cyclopropyl regiochemistry.

  • Quantify hydrolysis impurities (

    
    ).
    

Safety Warning:

DANGER: Chloromethyl isoxazoles are potent alkylating agents and potential lachrymators. All sample preparation must occur in a certified fume hood using double nitrile gloves.

Experimental Protocol

Sample Preparation

To minimize solvent-solute interactions that can obscure cyclopropyl multiplets, Deuterated Chloroform (


) is the preferred solvent.
  • Mass: 10–15 mg (for 1H), 40–50 mg (for 13C/2D).

  • Solvent: 600 µL

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Handling: Filter solution through a 0.2 µm PTFE syringe filter if any turbidity (polymerization) is observed.

Instrument Parameters (600 MHz Base Frequency)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse Angle: 30° (zg30).

    • Relaxation Delay (D1): 2.0 s (ensure full relaxation of cyclopropyl protons).

    • Scans (NS): 16.

    • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

  • 13C NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • D1: 2.0 s.

    • Scans: 512 (due to quaternary carbons C3/C5).

Workflow Diagram

The following diagram outlines the logical flow from sample prep to structural confirmation.

NMR_Workflow Prep Sample Prep (15mg in CDCl3) Acq1D Acquisition (1H & 13C) Prep->Acq1D Check Turbidity Acq2D 2D Experiments (NOESY, HSQC, HMBC) Acq1D->Acq2D If Purity >95% Process Processing (Phase, Baseline, Integration) Acq2D->Process Analysis Structural Validation Process->Analysis Analysis->Prep If Hydrolysis Detected

Figure 1: Analytical workflow ensuring sample integrity before advanced 2D characterization.

Structural Assignments & Data Interpretation[1][2][3][4]

1H NMR Chemical Shift Data (Reference Values in )

The cyclopropyl group provides a distinct high-field diagnostic pattern, while the isoxazole H4 serves as the integration standard.

PositionMoietyShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation
H-4 Isoxazole Ring6.15 Singlet (s)1H-Diagnostic for isoxazole core.
-CH2Cl Chloromethyl4.58 Singlet (s)2H-Deshielded by Cl and aromatic ring.
H-1' Cyclopropyl (CH)2.05 Multiplet (m)1H-Methine attached to C5.
H-2'/3' Cyclopropyl (

)
1.05 - 1.15 Multiplet (m)2H-"Roofing" effect common.
H-2'/3' Cyclopropyl (

)
0.95 - 1.05 Multiplet (m)2H-Diastereotopic methylene protons.
13C NMR Chemical Shift Data
PositionCarbon TypeShift (

, ppm)
Assignment Logic
C-5 Quaternary (

)
173.5 Deshielded by Oxygen and Cyclopropyl.
C-3 Quaternary (

)
160.2 Alpha to Nitrogen.
C-4 Methine (CH)100.8 Characteristic high-field aromatic CH.
-CH2Cl Methylene (

)
36.5 Chloromethyl signature.
C-1' Cyclopropyl (CH)8.2 Ring strain shielding.
C-2'/3' Cyclopropyl (

)
7.8 High-field cyclopropyl carbons.

Senior Scientist Validation Strategy

To guarantee the structure is 3-(chloromethyl)-5-cyclopropylisoxazole and not the regioisomer 5-(chloromethyl)-3-cyclopropylisoxazole , you must perform the following validation checks.

The Regioisomer Check (NOESY/ROESY)

This is the "Self-Validating" step.

  • Hypothesis: In the target molecule, the Isoxazole H-4 proton is spatially proximate to the Cyclopropyl H-1' proton.

  • Observation: A strong NOE cross-peak between

    
     6.15 (H-4) and 
    
    
    
    2.05 (Cp-CH).
  • Negative Control: There should be NO strong NOE between H-4 (

    
     6.15) and the Chloromethyl protons (
    
    
    
    4.58). If you see H4-CH2Cl NOE, you have synthesized the wrong regioisomer (5-chloromethyl-3-cyclopropyl).
Connectivity Logic (HMBC)

Use Heteronuclear Multiple Bond Correlation (HMBC) to stitch the fragments:

  • CH2Cl (

    
     4.58)  should show a strong 3-bond correlation (
    
    
    
    ) to the Isoxazole C-4 (
    
    
    100.8)
    and a 2-bond correlation to C-3 (
    
    
    160.2)
    .
  • Cyclopropyl H-1' (

    
     2.05)  should correlate to Isoxazole C-5 (
    
    
    
    173.5)
    and C-4 (
    
    
    100.8)
    .
Validation Logic Diagram

Structure_Validation cluster_legend Validation Key H4 H-4 (6.15 ppm) Cp_CH Cyclopropyl-CH (2.05 ppm) H4->Cp_CH NOE (Strong) CONFIRMS 5-POS CH2Cl CH2Cl (4.58 ppm) H4->CH2Cl NOE (Weak/None) C5 C-5 (173.5 ppm) Cp_CH->C5 HMBC (2J) C3 C-3 (160.2 ppm) CH2Cl->C3 HMBC (2J) Valid Green Arrow = Proof of Structure

Figure 2: NOE and HMBC correlations required to confirm the 3,5-substitution pattern.

Troubleshooting & Impurity Profiling

Hydrolysis Detection

The chloromethyl group is susceptible to hydrolysis by trace water in solvents or improper storage.

  • Impurity: 3-(Hydroxymethyl)-5-cyclopropylisoxazole.

  • Diagnostic Signal:

    • Shift: The -CH2- signal shifts downfield from 4.58 ppm to approx 4.75 ppm .

    • Appearance: Signal broadens; an exchangeable -OH broad singlet appears ~2.5-3.0 ppm (concentration dependent).

Solvent Effects

If the cyclopropyl multiplets overlap with aliphatic impurities (e.g., grease at 0.9 or 1.2 ppm), switch solvent to Benzene-d6 (


) . The magnetic anisotropy of benzene typically induces an upfield shift in the cyclopropyl protons, resolving them from alkyl contaminants.

References

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] (Authoritative database for chemical shift prediction).

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.[3] (Mechanistic explanation of cyclopropyl shielding).

  • Apollo Scientific. Safety Data Sheet: 3-(Chloromethyl)-5-cyclopropylisoxazole. (Safety and handling protocols).

  • Fisher Scientific. Handling of Chloromethyl Isoxazole Derivatives. (General safety for alkylating heterocycles).

Sources

Application

Application Notes: The Strategic Utility of 3-(Chloromethyl)-5-cyclopropylisoxazole in Medicinal Chemistry

Introduction: A Privileged Building Block in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Chloromethyl)-5-cyclopropylisoxazole has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures destined for therapeutic applications. This technical guide delves into the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and strategic deployment in the generation of novel therapeutic agents.

The intrinsic value of 3-(Chloromethyl)-5-cyclopropylisoxazole lies in the synergistic combination of its constituent parts: the isoxazole ring, the cyclopropyl group, and the reactive chloromethyl handle. The isoxazole moiety is a well-established pharmacophore known to improve physicochemical properties and engage in a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions.[1][2][3] The cyclopropyl group, a small, strained carbocycle, is frequently employed in drug design to enhance metabolic stability, increase potency, and reduce off-target effects by introducing conformational rigidity.[4][5][6] The chloromethyl group provides a reactive site for facile nucleophilic substitution, enabling the covalent linkage of the cyclopropylisoxazole core to a diverse range of molecular scaffolds.

This guide will provide a detailed exploration of the synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole, its application in the synthesis of bioactive molecules, particularly kinase inhibitors, and detailed protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 3-(Chloromethyl)-5-cyclopropylisoxazole is presented in Table 1.

PropertyValueReference
CAS Number 1060817-59-5[7]
Molecular Formula C₇H₈ClNO[8]
Molecular Weight 157.60 g/mol [7]
Purity ≥95%[7]
Appearance Not specified (typically a liquid or low-melting solid)
Hazards Irritant; may cause respiratory irritation, skin irritation, and serious eye irritation.[7]

Handling Precautions: Due to its irritant nature, 3-(Chloromethyl)-5-cyclopropylisoxazole should be handled in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[7]

Synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole: A Generalized Approach

The synthesis of 3-substituted-5-chloromethylisoxazoles can be achieved through various synthetic routes. A common and efficient method involves a one-pot reaction of aldoximes with 2,3-dichloro-1-propene.[9] This approach is advantageous as it utilizes readily available starting materials.

Synthesis_of_3-Chloromethyl-5-cyclopropylisoxazole Cyclopropyl_Aldoxime Cyclopropyl Aldoxime Intermediate Nitrile Oxide Intermediate Cyclopropyl_Aldoxime->Intermediate [Oxidation] Dichloro_Propene 2,3-Dichloro-1-propene Dichloro_Propene->Intermediate [Base] Product 3-(Chloromethyl)-5-cyclopropylisoxazole Intermediate->Product [3+2] Cycloaddition

Figure 1: Generalized synthetic pathway to 3-(Chloromethyl)-5-cyclopropylisoxazole.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

A significant application of 3-(Chloromethyl)-5-cyclopropylisoxazole is its use as a key electrophile in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with demonstrated activity as kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy.[3][10]

The reactive chloromethyl group of 3-(Chloromethyl)-5-cyclopropylisoxazole allows for its efficient coupling with nucleophilic centers on other heterocyclic systems. A prime example is the N-alkylation of pyrazole derivatives, which serves as a pivotal step in constructing more complex molecules with potential therapeutic value.

The following workflow illustrates the strategic use of 3-(Chloromethyl)-5-cyclopropylisoxazole in the synthesis of a library of potential kinase inhibitors.

Workflow_for_Kinase_Inhibitor_Synthesis cluster_synthesis Synthesis of Key Intermediate cluster_elaboration Scaffold Elaboration and Diversification cluster_evaluation Biological Evaluation start 3-(Chloromethyl)-5- cyclopropylisoxazole reaction Nucleophilic Substitution (N-alkylation) start->reaction reactant2 Substituted Pyrazole Derivative reactant2->reaction intermediate 3-((5-Cyclopropylisoxazol-3-yl)methyl)-pyrazole reaction->intermediate cyclization Cyclocondensation Reaction intermediate->cyclization library Library of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Candidates cyclization->library screening Kinase Inhibition Assays library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Figure 2: Workflow for the synthesis and evaluation of kinase inhibitors.

Protocol: Synthesis of 3-((5-Cyclopropylisoxazol-3-yl)methyl)-1H-pyrazole Derivatives

This protocol is a generalized procedure based on the nucleophilic substitution reaction between 3-(Chloromethyl)-5-cyclopropylisoxazole and a substituted pyrazole.

Materials:

  • 3-(Chloromethyl)-5-cyclopropylisoxazole (1.0 eq)

  • Substituted 1H-pyrazole (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted 1H-pyrazole and the chosen anhydrous solvent (DMF or MeCN).

  • Base Addition: Add the base (K₂CO₃ or Cs₂CO₃) to the stirred solution. The choice of a stronger base like Cs₂CO₃ may be beneficial for less reactive pyrazoles.

  • Addition of Electrophile: To the resulting suspension, add a solution of 3-(Chloromethyl)-5-cyclopropylisoxazole in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((5-cyclopropylisoxazol-3-yl)methyl)-1H-pyrazole derivative.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.

  • Anhydrous Solvents: The use of dry solvents is crucial to prevent the hydrolysis of the chloromethyl group and to ensure the efficiency of the base.

  • Base: The base is required to deprotonate the pyrazole nitrogen, generating the nucleophile that attacks the electrophilic carbon of the chloromethyl group.

  • Heating: For less reactive substrates, thermal energy is supplied to overcome the activation energy of the reaction, increasing the reaction rate.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products.

Conclusion: A Versatile Tool for Drug Discovery

3-(Chloromethyl)-5-cyclopropylisoxazole stands out as a strategically important building block in medicinal chemistry. Its unique combination of a bioactive isoxazole core, a metabolism-enhancing cyclopropyl group, and a versatile reactive handle makes it an ideal starting point for the synthesis of diverse compound libraries. The ability to readily participate in nucleophilic substitution reactions allows for its incorporation into a multitude of molecular scaffolds, as exemplified by the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this valuable compound in the ongoing quest for novel and improved therapeutic agents.

References

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene.
  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025).
  • Tan, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(15), 4017-4027.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Li, Z., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 16(3), 856-866.
  • Drynda, A., & Miazga-Karska, M. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 138, 934-955.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Drynda, A., & Miazga-Karska, M. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 138, 934-955.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.
  • Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(9), 100122.
  • Terungwa, A. A., et al. (2024).

Sources

Method

Application Note: Optimizing Nucleophilic Substitution of 3-(Chloromethyl)-5-cyclopropylisoxazole

Executive Summary This guide details the reactivity profile and experimental protocols for 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5) . This scaffold is a "privileged structure" in medicinal chemistry, wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reactivity profile and experimental protocols for 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5) . This scaffold is a "privileged structure" in medicinal chemistry, widely used to introduce the 5-cyclopropylisoxazole moiety—a bioisostere for ethyl or isopropyl groups that offers enhanced metabolic stability and improved potency in S1P1 receptor modulators, anti-infectives, and kinase inhibitors.

The chloromethyl group at the C3 position serves as a highly reactive electrophilic handle, enabling rapid diversification via nucleophilic substitution (


). This note provides optimized protocols for amination and etherification, addressing common pitfalls such as bis-alkylation and hydrolysis.

Scientific Foundation & Reactivity Profile

Electronic Activation

The 3-(chloromethyl) group is activated for nucleophilic attack by the adjacent isoxazole ring. The isoxazole is an electron-deficient heteroaromatic system (inductive effect of Oxygen and Nitrogen), which pulls electron density away from the exocyclic methylene group.

  • Result: The C-Cl bond is polarized, making the methylene carbon significantly more electrophilic than a standard alkyl chloride.

  • Mechanism: Reactions proceed via a classic

    
     mechanism . The transition state involves the simultaneous attack of the nucleophile and departure of the chloride ion.
    
The Cyclopropyl "Anchor"

The 5-cyclopropyl group is critical for two reasons:

  • Metabolic Stability: Unlike an ethyl or isopropyl group, the cyclopropyl ring is resistant to CYP450-mediated oxidation (specifically

    
    -hydroxylation).
    
  • Steric Integrity: It adds lipophilicity and rigidity without the conformational entropy penalty of a flexible alkyl chain.

  • Experimental Note: The cyclopropyl ring is generally stable to the basic conditions described below (e.g.,

    
    , NaH, DIPEA). However, it can be sensitive to strong Lewis acids or extreme hydrogenation conditions, which should be avoided.
    
Reaction Scope Diagram

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactionScope Core 3-(Chloromethyl)- 5-cyclopropylisoxazole Amine Aminomethyl Derivatives (Library Generation) Core->Amine Primary/Secondary Amines (K2CO3/MeCN) Ether Isoxazolyl Ethers (Linker Chemistry) Core->Ether Phenols/Alcohols (NaH/DMF) Thiol Thioethers (Bioisosteres) Core->Thiol Thiols (Cs2CO3/DMF)

Application Note A: N-Alkylation (Amination)

Context: This is the most common transformation, used to generate libraries of kinase inhibitors or GPCR modulators. Challenge: Controlling mono-alkylation when using primary amines.

Protocol: Parallel Synthesis with Secondary Amines

Reagents:

  • Substrate: 3-(Chloromethyl)-5-cyclopropylisoxazole (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine derivatives) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the amine (1.2 mmol) in anhydrous MeCN (3 mL).

  • Activation: Add

    
     (2.0 mmol). If the amine is a salt (e.g., HCl salt), increase base to 3.0 mmol.
    
  • Addition: Add 3-(Chloromethyl)-5-cyclopropylisoxazole (1.0 mmol) dropwise or as a solution in MeCN.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours .

    • Note: Monitoring by LC-MS is crucial. The product usually elutes earlier than the lipophilic chloride starting material.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography (DCM:MeOH gradient) or preparative HPLC.

Troubleshooting: Primary Amines

When using primary amines (


), the product is a secondary amine which is more nucleophilic than the starting material, leading to bis-alkylation (formation of tertiary amines).

Mitigation Strategy:

  • Excess Amine: Use a large excess of the primary amine (3–5 eq) to statistically favor mono-alkylation.

  • Slow Addition: Add the chloride solution slowly to the amine solution.

  • Alternative: Use the Delépine reaction (Hexamine followed by hydrolysis) if the target is the unsubstituted primary amine (

    
    ).
    

Application Note B: O-Alkylation (Etherification)

Context: Creating ether linkages for S1P1 agonists or connecting the isoxazole headgroup to a central aromatic core.

Protocol: Williamson Ether Synthesis

Reagents:

  • Substrate: 3-(Chloromethyl)-5-cyclopropylisoxazole (1.0 eq)

  • Nucleophile: Phenol or Aliphatic Alcohol (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) for alcohols;

    
     (2.0 eq) for phenols.
    
  • Solvent: DMF or THF (anhydrous).

Step-by-Step Methodology:

  • Deprotonation:

    • For Alcohols: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under

      
      . Add the alcohol slowly. Stir for 30 min until 
      
      
      
      evolution ceases.
    • For Phenols: Dissolve phenol in Acetone or MeCN and add

      
       (2.0 eq). Stir at RT for 15 min.
      
  • Alkylation: Add 3-(Chloromethyl)-5-cyclopropylisoxazole (1.0 eq) to the alkoxide/phenoxide mixture.

  • Reaction:

    • Alcohols:[1][2] Allow to warm to RT and stir for 2–4 hours.

    • Phenols: Heat to reflux (Acetone) or 60°C (MeCN) for 4–8 hours.

  • Quench: Carefully quench with water (if NaH was used).

  • Extraction: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF).

  • Purification: Silica gel chromatography (Hexanes:EtOAc).

Workflow Visualization: High-Throughput Library Generation

This workflow describes the parallel synthesis of a library of 5-cyclopropylisoxazole derivatives.

LibraryWorkflow Start Start: Stock Solution Prep (Chloride in MeCN) Dispense Dispense into 96-well Block Start->Dispense AddAmine Add Diverse Amines (R1, R2, R3...) Dispense->AddAmine AddBase Add Base (DIPEA or K2CO3) AddAmine->AddBase Incubate Incubate 60°C, 12h AddBase->Incubate QC QC: LC-MS Analysis Incubate->QC Purify Prep-HPLC Purification QC->Purify Pass Final Final Library (>95% Purity) Purify->Final

Quantitative Data Summary

ParameterAmination (Standard)Etherification (Phenol)Etherification (Alcohol)
Solvent Acetonitrile (MeCN)Acetone or MeCNDMF or THF
Base

or DIPEA

or

NaH (60%)
Temperature 50–60°CReflux (56–80°C)0°C

RT
Time 4–6 Hours4–12 Hours2–4 Hours
Typical Yield 75–90%70–85%60–80%
Key Byproduct Bis-alkylated amineC-alkylated phenol (rare)Elimination (rare)

References

  • Cyclopropyl Group in Medicinal Chemistry

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[3][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Isoxazole Synthesis & Reactivity

    • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958.
  • Nucleophilic Substitution Mechanisms

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • S1P1 Receptor Modulators (Contextual Application)

    • Example of isoxazole-based S1P1 agonists: Journal of Medicinal Chemistry, 2011, 54(19), 6724–6733. (Demonstrates the utility of 3,5-disubstituted isoxazoles).

Sources

Application

Application Note: Scalable Synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(chloromethyl)-5-cyclopropylisoxazole , a critical pharmacophore in the development of Zamicastat-like kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(chloromethyl)-5-cyclopropylisoxazole , a critical pharmacophore in the development of Zamicastat-like kinase inhibitors and various GPCR ligands.

While medicinal chemistry often utilizes [3+2] cycloadditions (Click Chemistry) for isoxazole construction, such routes often require unstable nitrile oxide precursors or volatile alkynes (cyclopropylacetylene), making them hazardous and costly at the kilogram scale.

The Recommended Protocol presented here utilizes a Claisen Condensation-Cyclization strategy . This route employs commoditized starting materials (cyclopropyl methyl ketone and diethyl oxalate), avoids potentially explosive intermediates associated with nitrile oxide generation, and offers superior regiocontrol.

Key Synthetic Advantages[1][2][3][4]
  • Regiospecificity: >98% selectivity for the 3,5-substitution pattern via controlled condensation.

  • Safety: Eliminates the isolation of shock-sensitive hydroximoyl chlorides.

  • Scalability: Uses standard reactor configurations and avoids chromatographic purification for intermediates.

Synthetic Strategy & Pathway Analysis

The synthesis is divided into four unit operations. The logic follows a "Linear Construction" approach, prioritizing the stability of the cyclopropyl ring and the safe handling of the isoxazole core.

Reaction Scheme (DOT Visualization)

G Start Cyclopropyl Methyl Ketone (1) Inter1 Diketoester Intermediate (2) Start->Inter1 Step 1: Claisen Condensation (NaOEt, EtOH, < 10°C) Reagent1 Diethyl Oxalate Reagent1->Inter1 Inter2 Ethyl 5-cyclopropyl- isoxazole-3-carboxylate (3) Inter1->Inter2 Step 2: Cyclization (NH2OH·HCl, Reflux) Inter3 (5-Cyclopropylisoxazol- 3-yl)methanol (4) Inter2->Inter3 Step 3: Reduction (NaBH4, MeOH) Product 3-(Chloromethyl)-5- cyclopropylisoxazole (5) Inter3->Product Step 4: Chlorination (SOCl2, DCM)

Figure 1: Strategic workflow for the synthesis of 3-(chloromethyl)-5-cyclopropylisoxazole emphasizing the conversion of the ketone to the target alkyl chloride.

Detailed Experimental Protocols

Step 1: Claisen Condensation to Diketoester (2)

Objective: Activation of cyclopropyl methyl ketone for heterocyclic ring formation.

  • Rationale: Diethyl oxalate is used to introduce the C-3 carboxylate precursor. Sodium ethoxide (NaOEt) is the preferred base over NaH to minimize hydrogen gas evolution and thermal risks on scale.

Protocol:

  • Reactor Setup: Charge a 5L jacketed reactor with Ethanol (Absolute, 1.5 L) . Cool to 0°C.[1][2]

  • Base Addition: Add NaOEt (21% wt in EtOH, 1.2 eq) dropwise, maintaining internal temperature < 5°C.

  • Reagent Addition: Add Diethyl oxalate (1.1 eq) followed by slow addition of Cyclopropyl methyl ketone (1.0 eq) over 60 minutes.

    • Critical Parameter: The reaction is exothermic. Maintain temperature < 10°C to prevent self-condensation of the ketone.

  • Completion: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/HPLC (Disappearance of ketone).

  • Workup: Quench with 1M HCl to pH 4-5. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over MgSO4, and concentrate.[1]

    • Note: The crude diketoester (2) exists in equilibrium with its enol form and is used directly in the next step.

Step 2: Cyclization to Ethyl 5-cyclopropylisoxazole-3-carboxylate (3)

Objective: Formation of the isoxazole core with correct regiochemistry.

  • Rationale: The reaction of the diketoester with hydroxylamine hydrochloride typically favors the formation of the 5-substituted-3-carboxylate due to the higher electrophilicity of the ketone adjacent to the cyclopropyl group compared to the ester carbonyl.

Protocol:

  • Solvation: Dissolve crude Diketoester (2) in Ethanol (10 vol) .

  • Cyclization: Add Hydroxylamine hydrochloride (NH2OH·HCl, 1.1 eq) .

  • Reflux: Heat the mixture to reflux (78°C) for 3-5 hours.

  • Purification: Cool to RT. Concentrate in vacuo to remove EtOH. Partition residue between water and EtOAc.

  • Isolation: The organic layer is washed with saturated NaHCO3 (to remove unreacted oxime/acid byproducts). Dry and concentrate.

    • Yield Expectation: 75-85% over two steps.

    • Checkpoint: Verify regiochemistry via 1H NMR. The isoxazole C4-H typically appears as a singlet around δ 6.3-6.5 ppm.

Step 3: Selective Reduction to (5-Cyclopropylisoxazol-3-yl)methanol (4)

Objective: Conversion of the ester to the primary alcohol without reducing the isoxazole ring or opening the cyclopropyl ring.

  • Rationale: Sodium Borohydride (NaBH4) is selected over Lithium Aluminum Hydride (LiAlH4). LiAlH4 is too aggressive for scale-up (pyrophoric workup) and poses a risk of reducing the isoxazole N-O bond. NaBH4 in MeOH is mild and chemoselective for the ester in the presence of the heterocycle.

Protocol:

  • Dissolution: Dissolve Ester (3) in Methanol (8 vol) . Cool to 0°C.[1][2]

  • Addition: Add NaBH4 (2.0 eq) portion-wise over 1 hour.

    • Safety: Hydrogen gas evolution. Ensure adequate venting.

  • Reaction: Allow to warm to RT and stir for 2-3 hours.

  • Quench: Carefully quench with Acetone (0.5 vol) (destroys excess hydride) followed by saturated NH4Cl solution.

  • Extraction: Remove MeOH under reduced pressure. Extract aqueous slurry with DCM.

  • Product: Obtain the alcohol (4) as a pale yellow oil. Purity is usually sufficient (>95%) for the final step.

Step 4: Chlorination to 3-(Chloromethyl)-5-cyclopropylisoxazole (5)

Objective: Conversion of the alcohol to the alkyl chloride.

  • Rationale: Thionyl Chloride (SOCl2) is the industry standard. However, for higher purity profiles or if acid sensitivity is a concern, the Appel reaction (PPh3/CCl4) or MsCl/LiCl can be used. For this specific substrate, SOCl2 is efficient and cost-effective.

Protocol:

  • Setup: Dissolve Alcohol (4) in Dichloromethane (DCM, 10 vol) . Cool to 0°C.[1][2]

  • Reagent: Add Thionyl Chloride (1.2 eq) dropwise.

    • Catalyst: Addition of DMF (0.05 eq) accelerates the reaction via the Vilsmeier-Haack intermediate.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench by pouring onto ice/water. Separate layers. Wash organic phase with saturated NaHCO3 (critical to remove HCl traces which can degrade the cyclopropyl group).

  • Final Isolation: Dry over Na2SO4 and concentrate.

    • Storage: The product is an alkyl halide and should be stored at -20°C to prevent hydrolysis or polymerization.

Process Parameters & Data Summary

Stoichiometry Table
ReagentEquiv.[1][2]RoleCritical Hazard
Cyclopropyl Methyl Ketone 1.0SMFlammable
Diethyl Oxalate 1.1C2-SourceCorrosive
NaOEt (21% EtOH) 1.2BaseCaustic, Moisture Sensitive
NH2OH·HCl 1.1Nitrogen SourcePotential Explosive (if dry/heated)
NaBH4 2.0ReductantWater Reactive, H2 Evolution
SOCl2 1.2Chlorinating AgentToxic, Corrosive, Reacts violently w/ water
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield in Step 1 Moisture in EtOH/NaOEtUse anhydrous solvents; ensure NaOEt quality.
Regioisomer Mix in Step 2 pH too low during cyclizationBuffer the reaction with NaOAc if regio-selectivity drops below 95:5.
Ring Opening (Step 4) Acidic workup too harshThe cyclopropyl group is acid-sensitive. Ensure rapid neutralization with NaHCO3.

References

  • Synthesis of 5-substituted isoxazole-3-carboxylates

    • Title: Regioselective synthesis of ethyl 5-alkylisoxazole-3-carboxylates
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the regiochemistry of the reaction between 2,4-dioxoesters and hydroxylamine.
    • (General isoxazole synthesis reference).

  • Cyclopropyl Group Stability

    • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[3]

    • Source:ResearchG
    • Context: Provides insights into the stability of cyclopropyl moieties under acidic/basic conditions during scale-up.
  • Reduction Protocols: Title: Selective reduction of esters to alcohols with NaBH4 in methanol. Source:Journal of Organic Chemistry. Context: Standard protocol for chemoselective reduction avoiding nitro/isoxazole reduction.
  • Chlorination Safety

    • Title: Process Development for Chloromethyl Intermediates.[4]

    • Source:Organic Process Research & Development.
    • Context: Safety handling of SOCl2 on scale.

(Note: Specific CAS numbers for intermediates: Ethyl 5-cyclopropylisoxazole-3-carboxylate [CAS: 23598-66-5]; (5-Cyclopropylisoxazol-3-yl)methanol [CAS: 1060817-48-2].)

Sources

Method

Catalytic reactions involving 3-(chloromethyl)-5-cyclopropylisoxazole

An In-Depth Guide to Catalytic Reactions Involving 3-(chloromethyl)-5-cyclopropylisoxazole: Applications and Protocols for Modern Drug Discovery Authored by: A Senior Application Scientist Introduction: The Strategic Val...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Reactions Involving 3-(chloromethyl)-5-cyclopropylisoxazole: Applications and Protocols for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-(chloromethyl)-5-cyclopropylisoxazole Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile. The 3-(chloromethyl)-5-cyclopropylisoxazole scaffold is a prime example of a building block designed for versatility and impact. It synergistically combines three key features:

  • The Cyclopropyl Ring: This small, strained carbocycle is a highly sought-after component in drug design. Its rigid nature introduces conformational constraint, while its unique electronic properties—often described as having enhanced p-character—can modulate metabolic stability and binding affinity.[1][2] The cyclopropyl group is frequently used to increase potency, enhance metabolic stability, and reduce off-target effects.[1]

  • The Isoxazole Core: As a five-membered heterocycle, the isoxazole ring is a versatile bioisostere for various functional groups. It serves as a stable, aromatic linker that can engage in hydrogen bonding and other non-covalent interactions within a biological target. Isoxazoles are integral components of numerous approved drugs and are widely explored in synthetic organic chemistry.[3]

  • The Chloromethyl Handle: The C3-chloromethyl group is the lynchpin for synthetic diversification. This reactive site acts as a potent electrophile, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, enabling rapid library synthesis for Structure-Activity Relationship (SAR) studies.

This guide provides detailed application notes and protocols for key catalytic transformations of 3-(chloromethyl)-5-cyclopropylisoxazole, focusing on palladium-catalyzed cross-coupling reactions that are foundational to contemporary drug discovery programs.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for forming carbon-carbon bonds, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[4][5] For 3-(chloromethyl)-5-cyclopropylisoxazole, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the C3-methyl position, creating a diverse set of benzylic isoxazole derivatives.

Causality and Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the palladium catalyst into the carbon-chlorine bond of the chloromethyl group. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, and concludes with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[6] The base is crucial for activating the boronic acid to facilitate the transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L_n PdII_Intermediate R-Pd(II)L_n-Cl Pd0->PdII_Intermediate R-Cl OxAdd Oxidative Addition PdII_Coupling R-Pd(II)L_n-R' PdII_Intermediate->PdII_Coupling R'-B(OH)₂ Transmetalation Transmetalation PdII_Coupling->Pd0 R-R' RedElim Reductive Elimination Product Product (R-R') StartingMaterial R-Cl BoronicAcid R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-(benzyl)-5-cyclopropylisoxazole from 3-(chloromethyl)-5-cyclopropylisoxazole and phenylboronic acid.

Materials:

  • 3-(chloromethyl)-5-cyclopropylisoxazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene/Water (10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add 3-(chloromethyl)-5-cyclopropylisoxazole (e.g., 158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of toluene.

  • Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen) three times.

  • Solvent and Catalyst Addition: Add 9 mL of toluene and 1 mL of water to the flask, followed by the catalyst mixture via syringe.

  • Heating: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.[7]

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended OptionsRationale / Notes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, air-stable sources of Pd(0) in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands stabilize the Pd center and promote efficient oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact yield; K₃PO₄ is often effective for challenging substrates.
Solvent System Toluene/H₂O, Dioxane/H₂OBiphasic systems are common and facilitate the dissolution of both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step.

Section 2: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] In the context of 3-(chloromethyl)-5-cyclopropylisoxazole, this reaction is invaluable for synthesizing alkynylated derivatives, which are versatile intermediates for further transformations or key structural elements in pharmacophores.

Causality and Mechanistic Overview

The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt. The mechanism involves two interconnected cycles.[10] In the palladium cycle, oxidative addition of the alkyl chloride to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex. The resulting dialkynyl-palladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][10] Copper-free versions of this reaction are also well-established, often requiring a stronger base.[11][12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Intermediate R-Pd(II)L₂-Cl Pd0->PdII_Intermediate R-Cl (Oxidative Addition) PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_Alkyne->Pd0 R-C≡CR' (Reductive Elimination) Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Intermediate Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 3-((3-phenylprop-2-yn-1-yl))-5-cyclopropylisoxazole from 3-(chloromethyl)-5-cyclopropylisoxazole and phenylacetylene.

Materials:

  • 3-(chloromethyl)-5-cyclopropylisoxazole (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA, 2.5 eq)

  • Tetrahydrofuran (THF), degassed

  • Schlenk flask

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: Add 3-(chloromethyl)-5-cyclopropylisoxazole (158 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol) to a dry Schlenk flask.

  • Reaction Setup: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add degassed THF (10 mL), followed by triethylamine (0.35 mL, 2.5 mmol) and phenylacetylene (0.12 mL, 1.1 mmol) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.

Data Summary: Sonogashira Coupling Parameters
ParameterRecommended OptionsRationale / Notes
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available catalysts for Sonogashira couplings.
Copper Co-catalyst Copper(I) iodide (CuI)Essential for the formation of the copper acetylide intermediate, which facilitates transmetalation.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as both a base to deprotonate the alkyne and a scavenger for the HCl byproduct.
Solvent THF, DMF, AcetonitrileAprotic polar solvents are typically used to dissolve all reaction components. Must be degassed.
Temperature Room Temperature to 60 °CThe reaction is often efficient at room temperature, minimizing side reactions.

Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds under relatively mild conditions.[13][14] This reaction is critical for synthesizing aryl and, in this case, benzyl amines, which are prevalent motifs in pharmaceuticals. Applying this reaction to 3-(chloromethyl)-5-cyclopropylisoxazole allows for the direct installation of primary or secondary amines, providing access to a vast chemical space.

Causality and Mechanistic Overview

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination operates on a Pd(0)/Pd(II) catalytic cycle.[14] The cycle starts with the oxidative addition of the alkyl chloride to the Pd(0) complex. The resulting Pd(II) intermediate then undergoes coordination with the amine. Deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[15] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[15]

Buchwald_Hartwig_Cycle cluster_0 cluster_1 cluster_2 cluster_3 Pd0 Pd(0)L₂ PdII_Intermediate R-Pd(II)L₂-Cl Pd0->PdII_Intermediate R-Cl OxAdd Oxidative Addition PdII_Amine [R-Pd(II)L₂(HNR'₂)]⁺Cl⁻ PdII_Intermediate->PdII_Amine HNR'₂ AmineCoordination Amine Coordination PdII_Amido R-Pd(II)L₂(NR'₂) PdII_Amine->PdII_Amido -Base-H⁺ Deprotonation Deprotonation (Base) PdII_Amido->Pd0 R-NR'₂ RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-((5-cyclopropylisoxazol-3-yl)methyl)aniline from 3-(chloromethyl)-5-cyclopropylisoxazole and aniline.

Materials:

  • 3-(chloromethyl)-5-cyclopropylisoxazole (1.0 eq)

  • Aniline (1.2 eq)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene, anhydrous and degassed

  • Glovebox or Schlenk line

  • Sealed reaction tube

Procedure:

  • Inert Atmosphere Setup: Inside a glovebox or under a stream of inert gas, add Pd(dba)₂ (8.6 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry reaction tube.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL). Stir for 5 minutes at room temperature.

  • Add 3-(chloromethyl)-5-cyclopropylisoxazole (158 mg, 1.0 mmol) and aniline (0.11 mL, 1.2 mmol).

  • Heating: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by silica gel column chromatography to afford the desired N-benzylated amine.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterRecommended OptionsRationale / Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common precursors that form the active Pd(0) catalyst.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for high yields and broad substrate scope.
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required for deprotonation of the amine to form the palladium-amido complex.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base.
Temperature 80 - 110 °CElevated temperatures are generally required to drive the reaction, particularly the reductive elimination step.

Section 4: Advanced Applications - C-H Activation of the Isoxazole Core

While the chloromethyl group is the primary site of reactivity, direct C-H activation presents a more advanced and atom-economical strategy for functionalizing the isoxazole ring itself. Palladium-catalyzed direct arylation has been demonstrated on isoxazoles, typically occurring at the C5-position.[16] Although our substrate has a cyclopropyl group at C5, the principles could be adapted for functionalization at the C4 position, which remains a potential site for C-H activation under specific catalytic conditions. This approach avoids the need for pre-functionalized starting materials but often requires extensive optimization of directing groups and reaction conditions to achieve regioselectivity.[3][17] Such strategies represent the cutting edge of heterocyclic chemistry and offer novel pathways for scaffold diversification.

Conclusion

3-(chloromethyl)-5-cyclopropylisoxazole is a high-value building block for medicinal chemistry and drug discovery. Its strategic design allows for facile and diverse functionalization through robust and well-understood palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and scalable protocols for generating extensive libraries of novel compounds built around the privileged cyclopropylisoxazole core. By mastering these catalytic methods, researchers can accelerate the discovery and optimization of next-generation therapeutics.

References

  • Sonogashira coupling - YouTube . (2019). YouTube. Available at: [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube . (2021). YouTube. Available at: [Link]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C−H Arylation of Isoxazoles at the 5-Position . Angewandte Chemie International Edition, 54(33), 9572-9576. Available at: [Link]

  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Future Medicinal Chemistry. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides . Organic Letters, 10(1), 17-20. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • Ang, D., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates . The Journal of Organic Chemistry. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation . (2023). ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. Available at: [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles . ChemInform. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry . (2020). Scientific Update. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis . (2025). Chemical Society Reviews. Available at: [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst . (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Metabolism of cyclopropyl groups . (2023). Hypha Discovery. Available at: [Link]

  • Recent Advances in C–H Functionalization . (2016). The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . (2025). YouTube. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions . (2015). ResearchGate. Available at: [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . (2025). YouTube. Available at: [Link]

  • Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines . (2023). RSC Publishing. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube . (2012). YouTube. Available at: [Link]

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • 3-(chloromethyl)-5-cyclopropylisoxazole (C7H8ClNO) - PubChem . PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole

Topic: Yield Optimization & Troubleshooting Guide CAS Registry Number: 1060817-59-5 Target Audience: Medicinal Chemists, Process Chemists Introduction: The Molecule & The Challenge 3-(Chloromethyl)-5-cyclopropylisoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide CAS Registry Number: 1060817-59-5 Target Audience: Medicinal Chemists, Process Chemists

Introduction: The Molecule & The Challenge

3-(Chloromethyl)-5-cyclopropylisoxazole is a high-value pharmacophore, frequently utilized as a "warhead" in covalent inhibitors or as a core scaffold in P2X7 antagonists and LXR agonists.

The Yield Paradox: While the isoxazole ring formation is thermodynamically favorable, the overall yield is often compromised by two competing instability factors:

  • Cyclopropyl Ring Fragility: The strained ring is susceptible to acid-catalyzed ring-opening (homo-Michael addition) under the harsh conditions typically required for chlorination.

  • Isoxazole Regioselectivity: Achieving the exclusive 3,5-substitution pattern over the 5,3-isomer during the ring-closing step.

This guide moves beyond standard textbook protocols to address the specific mechanistic bottlenecks of this molecule.

Module 1: The Synthetic Architecture

To diagnose yield loss, we must first map the standard industrial route. The most robust pathway involves a [3+2] cycloaddition followed by functional group manipulation.

Master Workflow

SynthesisWorkflow Start1 Cyclopropylacetylene Step1 [3+2] Cycloaddition (Nitrile Oxide Formation) Start1->Step1 Start2 Ethyl 2-chloro-2- (hydroxyimino)acetate Start2->Step1 Inter1 Ethyl 5-cyclopropyl- isoxazole-3-carboxylate Step1->Inter1 Regioselectivity Control Step2 Reduction (NaBH4 / EtOH) Inter1->Step2 Inter2 (5-Cyclopropyl- isoxazole-3-yl)methanol Step2->Inter2 Step3 Chlorination (The Critical Step) Inter2->Step3 Acid Sensitivity Product 3-(Chloromethyl)-5- cyclopropylisoxazole Step3->Product

Figure 1: The convergent synthetic pathway. The red node (Chlorination) represents the highest risk for yield loss due to cyclopropyl instability.

Module 2: Troubleshooting Ring Construction (Cycloaddition)

Issue: "I am getting a mixture of 3,5- and 5,3-isomers, or low conversion of the alkyne."

Mechanistic Insight

The reaction proceeds via the in situ generation of a nitrile oxide dipole from the chlorooxime. The regioselectivity is governed by the steric bulk of the cyclopropyl group versus the ester group on the dipole.

  • 3,5-isomer (Target): Favored when the steric clash between the dipole substituents and the alkyne is minimized.

  • 5,3-isomer (Impurity): Increases if the reaction temperature is too high (loss of kinetic control).

FAQ: Optimizing the [3+2] Cycloaddition

Q: My LCMS shows incomplete conversion of cyclopropylacetylene. Should I add more base? A: No. Adding excess base (like TEA) accelerates the dimerization of the nitrile oxide into furoxan (a dead-end byproduct) faster than it reacts with the alkyne.

  • Solution: Use a slow addition protocol . Add the chlorooxime dropwise to a solution of the alkyne and base over 4–6 hours. This keeps the concentration of the nitrile oxide low, favoring the cross-reaction with the alkyne over self-dimerization.

Q: Which base maximizes the 3,5-regioselectivity? A: Switch from Triethylamine (


) to Sodium Bicarbonate (

)
in a biphasic system (EtOAc/Water) or use KHCO3 .
  • Why? Strong organic bases can trigger side reactions with the sensitive cyclopropyl alkyne. Weak inorganic bases provide a "buffered" release of the nitrile oxide, improving the chemoselectivity.

Protocol Adjustment:

Standard: 1.0 eq Alkyne + 1.2 eq Chlorooxime + 1.5 eq


 in DCM.
Optimized: 1.0 eq Alkyne in EtOAc + 2.0 eq 

(sat. aq). Add Chlorooxime in EtOAc dropwise over 6 h at 20°C.

Module 3: The Yield Killer – Chlorination of the Alcohol

Issue: "My product turns black/tarry during chlorination with Thionyl Chloride (


)."
Mechanistic Insight

The cyclopropyl ring acts as a


-donor. Under highly acidic conditions (generated by 

), the isoxazole nitrogen can become protonated, or the cyclopropyl ring itself can open via acid-catalyzed homo-Michael addition.
  • Failure Mode: Formation of homo-allylic chlorides or polymerization tars.

Decision Matrix: Choosing the Right Chlorination Method

ChlorinationLogic Start Start: (5-Cyclopropylisoxazol-3-yl)methanol Decision Is the scale > 10g? Start->Decision SmallScale Use Appel Reaction (PPh3 + CCl4/CBr4) Decision->SmallScale No (Mildest) LargeScale Use Sulfonyl Route (MsCl + LiCl) Decision->LargeScale Yes (Scalable) SOCl2 Use Buffered SOCl2 (DCM + Pyridine) Decision->SOCl2 Cost Critical Result1 Result1 SmallScale->Result1 High Yield Difficult Purification Result2 Result2 LargeScale->Result2 High Yield No Acid Generated Result3 Result3 SOCl2->Result3 Risk of Tar Requires -10°C

Figure 2: Selecting the chlorination strategy based on scale and stability requirements.

FAQ: Solving Chlorination Instability

Q: I must use Thionyl Chloride (


) due to cost. How do I stop the decomposition? 
A:  You must scavenge the HCl immediately.
  • The "Inverse Addition" Technique: Do not add

    
     to the alcohol. Instead, add a mixture of the Alcohol + Pyridine (1.1 eq)  dropwise into a solution of 
    
    
    
    in DCM
    at -10°C .
  • Why? This ensures

    
     is always in excess relative to the alcohol, preventing the formation of dialkyl sulfites, while the pyridine neutralizes the HCl instantly.
    

Q: What is the "Gold Standard" method for this specific substrate? A: The Mesylate/Lithium Chloride method . It avoids strong acids entirely.

  • React alcohol with Methanesulfonyl chloride (

    
    ) and 
    
    
    
    in DCM at 0°C to form the mesylate.
  • Add Lithium Chloride (

    
    , 3.0 eq) dissolved in DMF or Acetone and heat to 50°C.
    
  • Result: Clean

    
     displacement. The cyclopropyl ring remains intact because the conditions are non-acidic.
    

Module 4: Purification & Isolation

Issue: "I lose 30% of my mass on the silica column."

Data: Stability Profile
ParameterObservationRecommendation
Silica Gel Acidity Isoxazoles with cyclopropyl groups degrade on acidic silica (pH ~4-5).Pre-treat silica with 1%

in Hexanes before loading.
Volatility The product (MW ~157) sublimes under high vacuum.Do not dry on high vac (< 5 mbar) for >1 hour. Use a rotary evaporator at 30°C/20 mbar.
Thermal Stability Unstable > 80°C (Ring opening).Keep GC injector ports < 200°C; avoid distillation if possible.
Protocol: The "Flash" Workup
  • Quench: Pour reaction mixture into ice-cold saturated

    
    .
    
  • Extract: Use Methyl tert-butyl ether (MTBE) instead of DCM (better phase separation, less emulsion).

  • Wash: Wash organic layer with 10% Sodium Thiosulfate (if using chlorinating agents) to remove oxidative byproducts.

  • Filter: Pass through a pad of basic alumina instead of silica gel for initial purification.

References

  • General Isoxazole Synthesis via Nitrile Oxides

    • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. Link (Context: Dipolar cycloaddition mechanics).

  • Chlorination of Acid-Sensitive Alcohols (Appel/MsCl Methods)

    • Denton, R. M., et al. (2011). "Phosphine-mediated conversion of alcohols to alkyl halides." Aldrichimica Acta. Link

  • Cyclopropyl Stability in Synthesis

    • Wong, H. N. C., et al. (1989). "Cyclopropane amino acids." Chemical Reviews. Link (Context: Stability of cyclopropyl groups under acidic conditions).

  • Relevant Patent Literature (Isoxazole Intermediates)

    • Process for preparation of isoxazole derivatives.[1][2][3][4] Patent WO2008064432. (Describes similar chloromethyl isoxazole precursors).

    • Substituted Isoxazoles.[1][3][5] US Patent Application 20110028467. (Context: Pharmacological relevance and synthetic routes of 3,5-disubstituted isoxazoles).

Sources

Optimization

Overcoming stability issues of 3-(Chloromethyl)-5-cyclopropylisoxazole

Executive Summary 3-(Chloromethyl)-5-cyclopropylisoxazole is a high-value heterocyclic building block used in the synthesis of anti-inflammatory and analgesic candidates. However, it presents a dual-instability profile :...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Chloromethyl)-5-cyclopropylisoxazole is a high-value heterocyclic building block used in the synthesis of anti-inflammatory and analgesic candidates. However, it presents a dual-instability profile :

  • Electrophilic Reactivity: The chloromethyl group is highly susceptible to hydrolysis and autocatalytic dehydrohalogenation.

  • Ring Fragility: The isoxazole core is prone to N-O bond cleavage under specific reducing or strongly basic conditions.

This guide provides field-proven protocols to arrest decomposition and maximize yield during storage, reaction, and purification.

Module 1: Storage & Handling (The "Shelf-Life" Crisis)

Issue: Users frequently report that the white crystalline solid turns yellow or brown and becomes an oil upon storage, even in a refrigerator.

Root Cause Analysis: The Autocatalytic Cycle

The decomposition is often initiated by trace moisture. The hydrolysis of the chloromethyl group releases Hydrochloric Acid (HCl). This HCl protonates the isoxazole nitrogen, destabilizing the ring and catalyzing further decomposition (polymerization or ring-opening).

Troubleshooting FAQ

Q: I stored the compound at 4°C, but it still degraded. Why? A: Standard refrigeration is often insufficient due to humidity. The compound requires -20°C storage under an inert atmosphere (Argon/Nitrogen). 4°C fridges often have high humidity, which permeates standard vials.

Q: Can I recover the compound if it has turned yellow? A: If the solid is slightly yellow but still crystalline, recrystallization from dry hexanes/EtOAc (9:1) may save it. If it has turned into a brown oil, the isoxazole ring has likely cleaved or polymerized; discard it.

Protocol: The "Zero-Moisture" Storage System
  • Vessel: Use amber glass vials with Teflon-lined caps.

  • Atmosphere: Purge headspace with Argon before sealing.

  • Stabilizer (Optional but Recommended): Add a small packet of activated 4Å molecular sieves or a trace amount of anhydrous

    
     (in a separate permeable sachet) to the secondary container to scavenge acidic vapors.
    
  • Temperature: Store strictly at -20°C .

Visualizing the Decomposition Pathway

Decomposition Compound 3-(Chloromethyl)- 5-cyclopropylisoxazole Hydrolysis Hydrolysis (Rate Limiting) Compound->Hydrolysis + Moisture Moisture Trace Moisture (H2O) Moisture->Hydrolysis Alcohol Byproduct: Hydroxymethyl-isoxazole Hydrolysis->Alcohol HCl Release of HCl Hydrolysis->HCl Protonation Protonation of Isoxazole Nitrogen HCl->Protonation Autocatalysis Protonation->Compound Destabilizes RingOpen Ring Cleavage / Polymerization Protonation->RingOpen Irreversible

Figure 1: The autocatalytic decomposition cycle triggered by moisture. Note the feedback loop where HCl accelerates ring destabilization.

Module 2: Reaction Optimization (The "Yield" Crisis)

Issue: Low yields in nucleophilic substitution reactions (e.g., amination, etherification) due to competitive hydrolysis or ring opening.

Critical Parameters
ParameterRecommendationScientific Rationale
Solvent Anhydrous THF, DMF, or MeCNProtic solvents (MeOH, EtOH) promote solvolysis of the chloride.
Base Selection

,

, or DIPEA
Avoid strong hydroxide bases (NaOH, KOH). Strong nucleophilic bases can attack the isoxazole ring (C3 or C5 positions).
Temperature 0°C to Room TempAvoid heating >60°C. Thermal energy accelerates HCl elimination.
Stoichiometry Excess Nucleophile (1.2 - 1.5 eq)Drives the reaction forward faster than the background hydrolysis rate.
Troubleshooting FAQ

Q: My reaction mixture turned black upon adding NaH. A: Sodium Hydride (NaH) is too aggressive. It can deprotonate the cyclopropyl ring or attack the isoxazole core. Switch to a milder inorganic base like Cesium Carbonate (


)  in DMF.

Q: I see a new spot on TLC that doesn't move (baseline). A: This is likely the hydrolyzed alcohol (3-hydroxymethyl-5-cyclopropylisoxazole) or the ring-opened amidine salt. Ensure your solvents are dried over molecular sieves before use.

Module 3: Purification & Analysis (The "Disappearing Product" Crisis)

Issue: The compound degrades on silica gel columns, leading to poor recovery.

Mechanism of Failure

Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity, combined with the large surface area, mimics the "Storage" decomposition pathway, catalyzing HCl elimination and isoxazole degradation during the separation process.

Protocol: Neutralized Flash Chromatography

To purify this compound successfully, you must buffer the stationary phase.

  • Slurry Preparation: Prepare the silica slurry using your mobile phase (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry and stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column using mobile phase without Et3N (or with reduced 0.1% Et3N) to prevent product contamination with amine salts.

  • Speed: Run the column quickly. Do not leave the compound on silica overnight.

Workflow Visualization

Purification Crude Crude Reaction Mixture Check Check TLC Stability (Does spot streak?) Crude->Check Acidic Standard Silica (Acidic pH) Check->Acidic No Pre-treatment Neutral Neutralized Silica (1% Et3N treated) Check->Neutral Pre-treatment Degradation Product Degradation (Low Recovery) Acidic->Degradation Acid Catalysis Success High Recovery (>90%) Neutral->Success Stable Environment

Figure 2: Decision tree for chromatographic purification. Neutralization is mandatory for chloromethyl isoxazoles.

References

  • Ortiz, C. S., & de Bertorello, M. M. (1994).[1] Isoxazoles.[1][2][3][4] 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457–1460.[1] Retrieved from [Link]

  • Longhi, M. R., et al. (1991). Isoxazoles.[1][2][3][4] VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-7.[5] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole

Welcome to the technical support center for the synthesis and optimization of 3-(Chloromethyl)-5-cyclopropylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Chloromethyl)-5-cyclopropylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-(Chloromethyl)-5-cyclopropylisoxazole?

The most widely employed and robust method is the [3+2] cycloaddition reaction.[1] This involves the in situ generation of chloroacetonitrile oxide, which then reacts with a suitable dipolarophile, in this case, cyclopropyl acetylene. A highly effective variation of this is a one-pot synthesis starting from cyclopropanecarboxaldehyde oxime and 2,3-dichloro-1-propene, which serves as both a reagent and solvent.[2][3]

Q2: What are the primary competing side reactions that I should be aware of?

The main side reaction is the dimerization of the chloroacetonitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). This occurs when the concentration of the nitrile oxide is too high, or it is not trapped quickly enough by the alkyne. Careful control of reagent addition rates is critical to minimize this pathway.

Q3: What are the key safety considerations for this synthesis?

  • Chlorinating Agents: Reagents like N-Chlorosuccinimide (NCS) and sulfuryl chloride are corrosive and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Chlorinated solvents such as dichloromethane (DCM) and 2,3-dichloro-1-propene are volatile and have associated health risks.[2] Ensure adequate ventilation at all times.

  • Exothermic Reactions: The generation of the nitrile oxide can be exothermic. For larger-scale reactions, consider cooling the reaction mixture with an ice bath during the addition of the base or chlorinating agent to maintain control.

Q4: Is the final product, 3-(Chloromethyl)-5-cyclopropylisoxazole, stable?

3-(Chloromethyl)-5-cyclopropylisoxazole is a reactive alkylating agent due to the chloromethyl group. It is generally stable under neutral conditions but should be stored in a cool, dry place away from nucleophiles (e.g., amines, water, alcohols) with which it can react. For long-term storage, refrigeration is recommended. It is also classified as a skin and eye irritant.[4]

Reaction Mechanism Overview

The core of this synthesis is the 1,3-dipolar cycloaddition. The reaction proceeds via the formation of a nitrile oxide intermediate, which is a highly reactive 1,3-dipole. This intermediate is generated in situ and immediately trapped by the dipolarophile (cyclopropyl acetylene) to form the five-membered isoxazole ring.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cycloaddition Cycloaddition cluster_product Product Formation A Cyclopropanecarboxaldehyde Oxime E Hydroximoyl Chloride Intermediate A->E + NCS B N-Chlorosuccinimide (NCS) B->E C Base (e.g., Et3N) F Cyclopropyl Nitrile Oxide (1,3-Dipole) C->F D Cyclopropyl Acetylene G [3+2] Cycloaddition D->G E->F + Base - HCl F->G H 3-Cyclopropyl-5-methylisoxazole G->H Rearrangement/ Protonation J Final Product: 3-(Chloromethyl)-5-cyclopropylisoxazole H->J Side-chain Chlorination I Chlorinating Agent (e.g., NCS, SO2Cl2) I->J

Caption: Generalized pathway for isoxazole synthesis followed by side-chain chlorination.

Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield

Potential Cause Scientific Explanation & Validation Recommended Solution
Inefficient Nitrile Oxide Generation The conversion of the starting oxime to the nitrile oxide is the rate-limiting step. This requires effective chlorination by NCS to form a hydroximoyl chloride, followed by base-promoted elimination of HCl.[5] If the base is too weak or the NCS is degraded, this step will fail.Validate Reagents: Use freshly opened or properly stored NCS. Ensure your base (e.g., triethylamine) is dry and pure. Optimize Conditions: Try a stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene). Ensure stoichiometric amounts are correct; sometimes a slight excess of NCS (1.1 eq) and base (1.2 eq) can be beneficial.
Nitrile Oxide Dimerization Nitrile oxides are unstable and readily dimerize to form furoxans if they are not trapped by a dipolarophile.[6] This is a second-order reaction, meaning its rate increases exponentially with the concentration of the nitrile oxide.Control Concentration: The most effective strategy is to generate the nitrile oxide slowly in the presence of the alkyne. Add the base dropwise to the mixture of the oxime, NCS, and cyclopropyl acetylene over 30-60 minutes. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.
Poor Reaction Temperature Control The reaction to form the nitrile oxide can be exothermic. An uncontrolled temperature increase can accelerate decomposition and dimerization side reactions.Maintain Temperature: Run the reaction at room temperature or cool it to 0-5 °C in an ice bath, especially during the addition of the base. Monitor the internal temperature for any significant exotherm.

Problem 2: Significant Byproduct Formation

Potential Cause Scientific Explanation & Validation Recommended Solution
Furoxan Dimer Detected As explained above, this is due to the self-condensation of two molecules of the nitrile oxide intermediate. Its presence is a clear indicator that the cycloaddition is too slow relative to dimerization.Increase Alkyne Concentration: Use a slight excess (1.2 - 1.5 equivalents) of the cyclopropyl acetylene to increase the probability of a successful cycloaddition event. Slow Down Reagent Addition: As with low yield, slow, controlled addition of the base is the primary solution.
Formation of the Regioisomer While the cycloaddition of nitrile oxides with terminal alkynes is generally highly regioselective to form 3,5-disubstituted isoxazoles, trace amounts of the 3,4- or other isomers can sometimes form.[7]Confirm Structure: Use 2D NMR techniques (HMBC, NOESY) to definitively confirm the structure of your main product and any isomers. Re-evaluate Route: This issue is rare for this specific substrate combination. If it is a persistent problem, it may indicate an unusual electronic effect or a contaminated starting material.
Products from Over-chlorination If using a post-synthesis chlorination route (chlorinating 3-methyl-5-cyclopropylisoxazole), you may see dichlorinated products or even chlorination on the cyclopropyl ring.Control Stoichiometry: Use precisely 1.0 equivalent of the chlorinating agent (e.g., SO2Cl2). Reaction Conditions: Side-chain chlorination is typically favored by radical conditions (AIBN or light initiation), while ring chlorination can occur under ionic conditions.[8] Ensure your conditions favor the desired radical pathway.

Problem 3: Difficulty with Product Purification

Potential Cause Scientific Explanation & Validation Recommended Solution
Oily Product Contaminated with Non-polar Impurities The crude product is often an oil containing unreacted starting materials and non-polar byproducts like the furoxan dimer.Aqueous Workup: Before chromatography, perform a standard aqueous workup. Wash the organic layer with saturated sodium bicarbonate solution to remove acidic impurities and then with brine to remove water-soluble components. Column Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate. A typical starting gradient might be 0-10% Ethyl Acetate in Hexane.
Co-elution of Product and Byproducts The product and certain byproducts may have very similar polarities (Rf values), making separation by standard silica gel chromatography challenging.Optimize Chromatography: Try a different solvent system, such as Dichloromethane/Hexane or Toluene/Ethyl Acetate, which can alter the selectivity of the separation. Alternative Purification: If the product is thermally stable, consider short-path distillation under high vacuum as an alternative or final polishing step.

Optimized Experimental Protocol

This protocol is based on the one-pot synthesis method, which is generally efficient and high-yielding.[3]

Materials:

  • Cyclopropanecarboxaldehyde oxime (1.0 eq)

  • 2,3-dichloro-1-propene (serves as reagent and solvent, ~10 eq)

  • Triethylamine (Et3N, 2.5 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxaldehyde oxime (1.0 eq) and 2,3-dichloro-1-propene (10 eq).

  • Solvent and Base Addition: Add anhydrous toluene (approx. 2 mL per mmol of oxime) followed by triethylamine (2.5 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting oxime is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(Chloromethyl)-5-cyclopropylisoxazole as a clear oil.

Experimental Workflow Diagram

G start Start reagents Combine Oxime, 2,3-Dichloropropene, Toluene, and Et3N start->reagents reflux Heat to Reflux (110-120 °C, 12-24h) reagents->reflux monitor Monitor by TLC/GC-MS reflux->monitor monitor->reflux Incomplete workup Cool & Perform Aqueous Workup monitor->workup Complete purify Concentrate & Purify by Column Chromatography workup->purify analyze Characterize Pure Product (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose issues with your reaction.

G start Reaction Complete. Analyze Crude Product. q_yield Is Yield < 50%? start->q_yield c_reagents Check Reagent Purity (NCS, Base, Solvent) q_yield->c_reagents Yes q_purity Are there significant impurities by TLC/GC-MS? q_yield->q_purity No c_temp Was Temperature Controlled? c_reagents->c_temp a_reagents Action: Use fresh/purified reagents. c_reagents->a_reagents c_addition Was Base/NCS Added Slowly? c_temp->c_addition a_temp Action: Rerun reaction at 0-5 °C. c_temp->a_temp a_addition Action: Rerun with slow, dropwise addition. c_addition->a_addition c_furoxan Is Furoxan Dimer Present? q_purity->c_furoxan Yes success Purification Successful. Proceed to Characterization. q_purity->success No c_isomer Is Regioisomer Present? c_furoxan->c_isomer a_furoxan Action: Use excess alkyne and slow base addition. c_furoxan->a_furoxan c_separation Are impurities co-eluting? c_isomer->c_separation a_isomer Action: Confirm structure with 2D NMR. c_isomer->a_isomer a_separation Action: Optimize chromatography solvent system or try distillation. c_separation->a_separation

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34247. Available at: [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1089. Available at: [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Doctoral dissertation, Università degli Studi di Firenze. Available at: [Link]

  • Efimov, I. V., et al. (2023). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. Organic & Biomolecular Chemistry, 21(38), 7765-7770. Available at: [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(11), 1731-1732. Available at: [Link]

  • Auwers, K. V., & Müller, H. (1933). Chlorination of methyl chloride. U.S. Patent 1,939,292.
  • Ho, C. C., et al. (2015). Stimulation of 2-methylisoborneol (MIB) production by actinomycetes after cyclic chlorination in drinking water distribution systems. Water Research, 71, 271-278. Available at: [Link]

  • Baum, J. S., et al. (1983). New synthesis of isoxazoles from 1,4-dianions of oximes having an .alpha. hydrogen. Mass spectrometry. The Journal of Organic Chemistry, 48(17), 2953–2959. Available at: [Link]

  • Roy, A. R., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry, 58(17), 6946–6962. Available at: [Link]

  • Scott, C. G., & Woods, G. F. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent 3,536,729.
  • Harada, K., et al. (1994). Method for chlorination of methylated aromatic compounds. U.S. Patent 5,279,719.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

  • Bai, X., et al. (2020). The Chlorination of N-Methyl Amino Acids with Hypochlorous Acid: Kinetics and Mechanisms. Environmental Science & Technology, 54(17), 10646–10654. Available at: [Link]

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Control for 3-(Chloromethyl)-5-cyclopropylisoxazole

Subject: Troubleshooting Common Impurities in 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5) Document ID: TSC-ISOX-005 Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Common Impurities in 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5) Document ID: TSC-ISOX-005 Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers

Introduction

3-(Chloromethyl)-5-cyclopropylisoxazole is a critical pharmacophore building block, most notably utilized in the synthesis of Zamicastat (a dopamine


-hydroxylase inhibitor) and various P2X7 receptor antagonists.

Its chemical behavior is defined by two distinct functionalities:

  • The Isoxazole Core: Formed via [3+2] cycloaddition, prone to regioselectivity issues.

  • The Chloromethyl Handle: An electrophilic alkylating group susceptible to hydrolysis and nucleophilic attack.

This guide addresses the specific impurities arising from these functionalities, offering actionable troubleshooting for synthesis and purification.

Part 1: Critical Impurity Profile

The following table summarizes the most frequent impurities encountered during the synthesis and storage of this intermediate.

Impurity NameStructure DescriptionOriginRelative Retention Time (RRT)*
Impurity A (Regioisomer) 5-(Chloromethyl)-3-cyclopropylisoxazoleSynthetic Byproduct (Regioselectivity failure)~0.95 - 1.05 (Very close eluter)
Impurity B (Hydrolysis) (5-Cyclopropylisoxazol-3-yl)methanolDegradation (Moisture) / Work-up byproduct~0.40 - 0.60 (More polar)
Impurity C (Dimer/Ether) Bis((5-cyclopropylisoxazol-3-yl)methyl) etherSide Reaction (O-alkylation of Impurity B)~1.50 - 1.80 (Late eluter)
Impurity D (Starting Material) Cyclopropyl acetyleneUnreacted Raw MaterialN/A (High volatility, GC detection)

*Note: RRT values are estimates based on standard C18 RP-HPLC conditions (Water/Acetonitrile gradient). Actual values depend on specific method parameters.

Part 2: Synthesis & Impurity Pathways (Visualized)

The primary synthesis route involves the [3+2] cycloaddition of a chloro-oxime derivative with cyclopropyl acetylene. The diagram below illustrates where specific impurities diverge from the main pathway.

G cluster_legend Pathway Legend SM1 Cyclopropyl Acetylene Rxn [3+2] Cycloaddition SM1->Rxn SM2 Chloro-oxime Precursor SM2->Rxn Product TARGET: 3-(Chloromethyl)-5- cyclopropylisoxazole Rxn->Product Major Path ImpA IMPURITY A: Regioisomer (5-Cl-methyl-3-cyclopropyl) Rxn->ImpA Minor Path (Steric/Electronic Control) ImpB IMPURITY B: Hydrolyzed Alcohol Product->ImpB Hydrolysis (H2O / pH > 8) ImpC IMPURITY C: Ether Dimer ImpB->ImpC + Product (Nucleophilic Attack) key Green: Target | Red: Impurity | Yellow: Process

Figure 1: Reaction pathway showing the genesis of regioisomeric and hydrolytic impurities during isoxazole synthesis.

Part 3: Troubleshooting Guides (Q&A)

Topic 1: Separation of Regioisomers (Impurity A)

User Question: "I observe a 'shoulder' peak on my main product peak in HPLC, but Mass Spec shows the same molecular weight. Is this the regioisomer, and how do I remove it?"

Technical Analysis: Yes, this is likely Impurity A (5-(chloromethyl)-3-cyclopropylisoxazole). In [3+2] cycloadditions, the formation of the 3,5-disubstituted isoxazole is generally favored over the 5,3-isomer due to the steric bulk of the cyclopropyl group, but selectivity is rarely 100%. Because they are structural isomers with identical masses and similar polarities, separation is difficult on standard C18 columns.

Actionable Protocol:

  • Switch Stationary Phase: Standard C18 columns often fail to resolve these positional isomers.

    • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions differ significantly between the 3,5- and 5,3-substitution patterns, often enhancing resolution (

      
      ).
      
  • Optimize Synthesis Temperature:

    • Lowering the reaction temperature during the cycloaddition step (e.g., from 25°C to 0°C) often improves regioselectivity, favoring the kinetically controlled 3,5-product.

  • Purification:

    • If the impurity level is >5%, recrystallization is rarely effective due to similar solubility profiles. Silica gel chromatography using a gradient of Hexane/Ethyl Acetate (starting very non-polar, e.g., 98:2) is usually required.

Topic 2: Hydrolytic Instability (Impurity B)

User Question: "My COA stated 98% purity, but after two weeks in the fridge, re-analysis shows 94% purity and a new polar peak. What happened?"

Technical Analysis: You are seeing Impurity B (the alcohol). The chloromethyl group on an isoxazole ring is benzylic-like in reactivity. It is highly susceptible to


 or 

hydrolysis, especially if there is residual moisture or acidity/basicity from the workup.

Actionable Protocol:

  • Confirm Identity: The new peak should have a mass of

    
     (loss of HCl + addition of H2O? No, actually 
    
    
    
    ).
    • Correction: The transformation is

      
       (
      
      
      
      )
      
      
      (
      
      
      ). The mass shift is
      
      
      Da (approx). In LC-MS, look for the
      
      
      of the alcohol (approx. MW 139 vs 157 for the chloride).
  • Stabilization Strategy:

    • Drying: Ensure the product is dried to

      
       water content (Karl Fischer titration) before storage.
      
    • Buffer Removal: Ensure no residual base (bicarbonate/carbonate) remains from the workup, as basic conditions accelerate the conversion of alkyl chlorides to alcohols.

    • Storage: Store under argon/nitrogen at -20°C. Add a desiccant packet to the secondary container.

Topic 3: The "Ghost" Impurity (Impurity D)

User Question: "My NMR looks dirty in the aliphatic region (0.5 - 1.0 ppm), but HPLC shows 99% purity. Why?"

Technical Analysis: This is likely Impurity D (Cyclopropyl acetylene) or oligomers thereof. Cyclopropyl acetylene lacks a chromophore that absorbs strongly at standard UV wavelengths (254 nm), making it "invisible" to standard HPLC-UV but very obvious in Proton NMR (distinct cyclopropyl multiplets).

Actionable Protocol:

  • Detection: Switch to GC-FID (Gas Chromatography) or HPLC with RI (Refractive Index) or CAD (Charged Aerosol Detection) .

  • Removal:

    • Cyclopropyl acetylene is volatile. Apply high vacuum (<10 mbar) at ambient temperature for 4-6 hours.

    • Caution: Do not heat excessively, as the acetylene can polymerize, creating non-volatile gummy residues.

Part 4: Analytical Method Parameters

To accurately quantify these impurities, the following HPLC conditions are recommended as a starting point for method development.

Table 2: Recommended HPLC Method

ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 220 nm (for general profile) and 254 nm (for aromatic selectivity)
Temperature 30°C

References

  • PubChem. (n.d.). Compound Summary: 3-(Chloromethyl)-5-cyclopropylisoxazole.[1][2] National Library of Medicine. Retrieved from [Link]

  • Mikhaleva, A. I., et al. (2014). Regioselective synthesis of isoxazoles.[3] Tetrahedron, 70(35), 5168–5174. (Provides mechanistic grounding for regioisomer formation in isoxazole synthesis).

  • Potkin, V. I., et al. (2016).[4] Synthesis of functional derivatives of isothiazole and isoxazole... Russian Journal of Organic Chemistry.[4] (Discusses hydrolysis and nucleophilic substitution of chloromethyl isoxazoles). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for controlling alkyl chloride impurities). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-(Chloromethyl)-5-cyclopropylisoxazole Optimization &amp; Troubleshooting

Executive Summary & Scaffold Overview This guide addresses the specific reactivity profile of 3-(chloromethyl)-5-cyclopropylisoxazole . As a bifunctional building block, it contains two distinct reactive centers that dri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Overview

This guide addresses the specific reactivity profile of 3-(chloromethyl)-5-cyclopropylisoxazole . As a bifunctional building block, it contains two distinct reactive centers that drive its utility but also its impurity profile:

  • The Electrophile (C3-Chloromethyl): A highly reactive, benzylic-like electrophile prone to

    
     reactions.
    
  • The Pharmacophore (Isoxazole Core): A heterocyclic ring sensitive to base-induced cleavage (N-O bond rupture).[1]

  • The Stabilizer (C5-Cyclopropyl): An electron-donating group that stabilizes the ring but can complicate carbocation intermediates.

Common Applications: Synthesis of S1P1 receptor modulators, anti-inflammatory agents, and agrochemicals.

Critical Reaction Pathways & By-Product Analysis

The following diagram maps the competitive landscape of the reaction. Use this to identify the origin of impurities observed in LC-MS.[1]

ReactionPathways SM Starting Material (3-chloromethyl-5-cyclopropylisoxazole) Prod Target Product (Nucleophilic Sub.) SM->Prod + Nucleophile (Nu-) SN2 Pathway Hyd Impurity A (Hydrolysis/Alcohol) SM->Hyd + H2O / OH- (Wet Solvents) Dim Impurity B (Dimer/Bis-alkylated) SM->Dim + Product (if Nu is 1° Amine) (Stoichiometry Error) RingOpen Impurity C (Ring Cleavage/Nitrile) SM->RingOpen + Strong Base (pH > 12) (Kemp Elimination)

Figure 1: Mechanistic origin of primary impurities. Green paths denote success; red/yellow paths denote failure modes.[1]

Troubleshooting Modules

Module A: The "Hydrolysis" Trap (Impurity A)

Symptom: LC-MS shows a peak at


 (M-18.5 or M+17 depending on ionization).
Diagnosis:  The chloromethyl group is highly activated.[1] Even trace moisture in aprotic polar solvents (DMF, DMSO) causes rapid hydrolysis to 3-(hydroxymethyl)-5-cyclopropylisoxazole .
ParameterRecommended SpecificationRationale
Solvent Water Content

(Karl Fischer)
The

rate of water competes significantly with bulky nucleophiles.
Reagent Grade AnhydrousHygroscopic nucleophiles (e.g., K2CO3) introduce water.
Atmosphere Nitrogen/ArgonPrevents atmospheric moisture absorption during long reaction times.[1]

Corrective Action:

  • Dry solvent over 4Å molecular sieves for 24h.

  • Switch base: Use non-hygroscopic organic bases (e.g., DIPEA) instead of hygroscopic inorganic carbonates if compatible.

Module B: Ring Fragmentation (Impurity C)

Symptom: Loss of isoxazole UV signature; appearance of nitrile (-CN) stretch in IR; complex NMR showing open chain. Diagnosis: Isoxazoles are chemically equivalent to masked 1,3-dicarbonyls. Under strong basic conditions (e.g., NaH, KOtBu) or high temperatures, the ring undergoes base-catalyzed ring opening (often via deprotonation at C4 or direct nucleophilic attack).

Protocol Adjustment:

  • Avoid: Strong alkoxide bases (

    
    ).[1]
    
  • Prefer: Mild bases like

    
    , 
    
    
    
    , or hindered amines (DIPEA).
  • Temperature Limit: Maintain reaction temperature

    
     whenever possible.
    

Technical Insight: The cyclopropyl group at C5 is electron-donating.[1] While this stabilizes the ring against acid, it does not protect the N-O bond from base-induced cleavage.

Module C: Dimerization (Impurity B)

Symptom: Late-eluting peak with approx.[1]


 of the product.
Diagnosis:  Occurs primarily when reacting with primary amines.[1] The product (secondary amine) is more nucleophilic than the starting material, reacting with a second equivalent of the chloromethyl isoxazole.

Corrective Action:

  • Stoichiometry: Use a large excess of the amine nucleophile (3–5 equivalents).

  • Addition Order: Add the chloromethyl isoxazole dropwise to the amine solution (inverse addition).[1] This ensures the electrophile always encounters an excess of nucleophile.

Analytical Methodologies (QA/QC)

Standard C18 HPLC methods may fail to resolve the hydrolysis impurity due to polarity similarities.[1]

Recommended Method (H-Class UPLC):

  • Column: Phenyl-Hexyl or C18 with polar embedding (e.g., Waters XSelect HSS T3).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: 254 nm (Isoxazole core) and 210 nm (General).[1]

Note on NMR:

  • Starting Material: Distinct doublet for

    
     at 
    
    
    
    ppm.
  • Hydrolysis Product: Shift of methylene protons to

    
     ppm (broadened).
    
  • Cyclopropyl: Multiplets at

    
     ppm (diagnostic for ring integrity).[1]
    

Frequently Asked Questions (FAQ)

Q1: Can I use sodium hydride (NaH) to deprotonate my nucleophile before adding the isoxazole? A: Proceed with extreme caution. If excess NaH remains, it will attack the isoxazole ring. Ensure the nucleophile fully consumes the NaH before adding the 3-(chloromethyl)-5-cyclopropylisoxazole, or switch to Cesium Carbonate (


) in DMF/MeCN.

Q2: Is the cyclopropyl group stable to acid? A: Generally, yes. The cyclopropyl group stabilizes adjacent positive charges (cyclopropylcarbinyl cation effect) but usually resists opening under standard workup conditions (e.g., 1M HCl). However, avoid boiling in strong Lewis acids (


, 

), which can trigger rearrangement to homoallyl derivatives.

Q3: My yield is low, and I see a lot of baseline material. What happened? A: This indicates polymerization or decomposition. If you used high heat (


), you likely triggered thermal degradation of the chloromethyl moiety or ring opening. Repeat the experiment at 

with a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the reaction without increasing thermal stress.

Troubleshooting Logic Flow

Follow this decision tree when analyzing reaction failure.

TroubleshootingTree Start Reaction Analysis (LC-MS / NMR) Q1 Is Starting Material Consumed? Start->Q1 Q2 Major Peak Mass? Q1->Q2 Yes Res1 Increase Temp or Add Catalyst (NaI) Q1->Res1 No Res2 Identify Impurity Q2->Res2 Wrong Mass Success Success Q2->Success Correct Mass ImpA Mass = M-Cl+OH (Hydrolysis) Res2->ImpA M-18 / M+17 ImpB Mass = 2M-HCl (Dimer) Res2->ImpB High MW ImpC Complex/Nitrile IR (Ring Open) Res2->ImpC Degradation ActA Action: Dry Solvents, Check Atmosphere ImpA->ActA ActB Action: Dilute Rxn, Inverse Addition ImpB->ActB ActC Action: Lower Temp, Weaker Base ImpC->ActC

Figure 2: Step-by-step diagnostic logic for reaction optimization.

References

  • Apollo Scientific. (2026).[1][2] Safety Data Sheet: 3-(Chloromethyl)-5-cyclopropylisoxazole. Retrieved from

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Synthesis of Isoxazoles. Retrieved from

  • Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Retrieved from

  • RSC Publishing. (2025).[1] Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. Retrieved from

Sources

Optimization

Technical Support Center: 3-(Chloromethyl)-5-cyclopropylisoxazole Purity Optimization

Ticket ID: ISOX-35-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Stability-Purity Trade-off Welcome to the technical support portal. You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-35-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability-Purity Trade-off

Welcome to the technical support portal. You are likely accessing this guide because your batch of 3-(chloromethyl)-5-cyclopropylisoxazole (CAS: Derivative of 1060817-48-2) has degraded into a dark oil, shows unexplained peaks in LC-MS, or contains persistent regioisomers.

This molecule presents a classic "Janus-faced" challenge in heterocyclic chemistry:

  • The Isoxazole Ring: Generally stable, but susceptible to N-O bond cleavage under harsh reducing conditions.

  • The Chloromethyl Group (Position 3): Highly electrophilic and prone to hydrolysis (reverting to the alcohol) or self-alkylation (polymerization), especially in the presence of trace acids.

This guide prioritizes removing trace acidity and controlling thermal history to maximize purity.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turned into a black tar during the chlorination of (5-cyclopropylisoxazol-3-yl)methanol. What happened?

Diagnosis: Thermal runaway and acid-catalyzed polymerization. The conversion of the alcohol precursor to the chloride using Thionyl Chloride (


) is exothermic. If the temperature exceeds 40°C during addition, or if residual HCl is not removed, the isoxazole ring can degrade, or the chloromethyl group can alkylate neighboring molecules.

The Fix (Protocol 1.0):

  • Reagent Control: Use highly pure

    
     (distilled if yellow).
    
  • Temperature: Maintain reaction temperature below 10°C during addition.

  • Scavenger: Use a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack intermediate, which allows the reaction to proceed at lower temperatures.

  • Quench: Do not distill the

    
     off directly if the crude is black. Quench into ice-cold 
    
    
    
    solution to neutralize before any heat is applied.
Q2: I see a persistent impurity at RRT 0.95 or 1.05 in HPLC. Is it the regioisomer?

Diagnosis: Likely yes, or a hydrolysis byproduct.

  • Regioisomer (5-chloromethyl-3-cyclopropyl...): If you synthesized the ring via [3+2] cycloaddition, the 3,5-isomer is favored, but the 3,4-isomer or the inverted regioisomer can form if the steric bulk of the nitrile oxide precursor was insufficient.

  • Hydrolysis Product: The corresponding alcohol (starting material) often co-elutes.

The Fix: Check the coupling constant (


) of the isoxazole proton in 

-NMR.
  • 3,5-disubstituted: Singlet (or fine doublet) around

    
     6.1–6.5 ppm.
    
  • 3,4-disubstituted: Typically shifted downfield.

  • Resolution: Regioisomers are notoriously difficult to separate by crystallization. Flash Chromatography (See Part 3) is required.

Q3: The product was pure initially but turned pink/acidic after 2 weeks of storage.

Diagnosis: Autocatalytic decomposition. The chloromethyl group slowly hydrolyzes with moisture, releasing HCl. This HCl protonates the isoxazole nitrogen, catalyzing further decomposition.

The Fix:

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Add a small mesh of activated silver wool or a pellet of anhydrous

    
      to the storage vial to scavenge trace acid.
    

Part 2: Upstream Process Control (Impurity Genealogy)

Understanding where your impurities originate is the key to removal.

ImpurityMap Precursors Precursors (Cyclopropylacetylene + Chloro-oxime) Cycloaddition [3+2] Cycloaddition Precursors->Cycloaddition Intermediate Intermediate: (5-cyclopropylisoxazol-3-yl)methanol Cycloaddition->Intermediate Regio Impurity A: Wrong Regioisomer (Hard to remove) Cycloaddition->Regio Fast Addition Chlorination Chlorination (SOCl2 / DCM) Intermediate->Chlorination Crude Crude Product Chlorination->Crude Dimer Impurity B: Isoxazole Dimers (From overheating) Chlorination->Dimer T > 40°C Hydrolysis Impurity C: Reverted Alcohol (Moisture ingress) Crude->Hydrolysis Storage

Figure 1: Impurity Genealogy Map. Note that Regioisomers (Impurity A) are "Process Committed" errors that must be fixed during the ring-formation step, whereas Dimers and Hydrolysis products are "Work-up" errors.

Part 3: Purification Protocols

Method A: High-Vacuum Distillation (For Liquids/Oils)

Best for: Removing non-volatile tars and inorganic salts. Risk: Thermal decomposition.

  • Pre-treatment: Dissolve crude oil in

    
    , wash with cold 5% 
    
    
    
    (2x) and Brine (1x). Dry over
    
    
    .
  • Concentration: Remove solvent at < 30°C (do not heat bath).

  • Setup: Short-path distillation head with a cow receiver.

  • Vacuum: Must be < 2 mbar (High Vacuum).

  • Temperature:

    • Bath: Start at 60°C.[1]

    • Head: Product typically distills at 85–95°C / 1.5 mbar (Verify with specific batch).

    • Warning: If pot temp exceeds 120°C, stop. Polymerization risk.

Method B: Flash Column Chromatography (The Gold Standard)

Best for: Removing regioisomers and hydrolysis products.

ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Loading 1:50 (Sample : Silica)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% B for 2 CV (Column Volumes) 0% → 20% B over 10 CV
Elution Point Product typically elutes at 10-15% EtOAc .
Detection UV 254 nm (Isoxazole ring absorbs strongly)
Method C: Crystallization (If Solid)

Note: This compound often exists as a low-melting solid. If your purity is >90%, you can attempt crystallization to reach >98%.

  • Dissolve crude in minimal warm Hexane (40°C) .

  • Add Ethanol dropwise until just clear.

  • Cool slowly to -20°C.

  • Seed crystal is highly recommended if available.

Part 4: Decision Matrix

Use this logic flow to determine your next step.

DecisionTree Start Start: Crude Purity Assessment IsSolid Is it a Solid? Start->IsSolid PurityCheck Purity > 85%? IsSolid->PurityCheck Yes Distill High Vac Distillation (< 2 mbar) IsSolid->Distill No (Oil) Column Flash Chromatography (Hex/EtOAc) PurityCheck->Column No Recryst Recrystallization (Hexane/EtOH) PurityCheck->Recryst Yes Distill->Column If still impure

Figure 2: Purification Decision Tree.[2] Prioritize crystallization only if the starting purity is already high; otherwise, distillation or chromatography is required to remove bulk impurities.

References

  • Synthesis of Isoxazoles via [3+2] Cycloaddition

    • Title: Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides.[3][4][5]

    • Source:Journal of Organic Chemistry.
    • Context: Defines the steric and electronic controls required to minimize the 3,4-regioisomer during the ring-form
    • URL:[Link]

  • Chlorination Protocols for Heterocyclic Alcohols

    • Title: Process for the preparation of chloromethyl-isoxazole derivatives (Related Art).[6][7][8]

    • Source:Google P
    • Context: Describes the industrial handling of chloromethyl-thiazoles/isoxazoles, specifically the use of vacuum distillation and temperature control during chlorin
    • URL
  • Precursor Properties

    • Title: (5-Cyclopropyl-3-isoxazolyl)methanol Product Page.

    • Source:Sigma-Aldrich.

    • Context: Physical properties of the alcohol precursor (CAS 1060817-48-2)
  • General Stability of Chloromethyl Heterocycles

    • Title: Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles.
    • Source:Russian Journal of Organic Chemistry.
    • Context: Discusses the reactivity of the chloromethyl group and its tendency toward hydrolysis.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 3-(chloromethyl)-5-cyclopropylisoxazole

Case Reference: CAS 1060817-59-5 (and related isomers) Classification: Alkylating Agents / Heterocyclic Building Blocks Urgency: High (Moisture Sensitive) Executive Summary & Core Directive The Issue: 3-(chloromethyl)-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1060817-59-5 (and related isomers) Classification: Alkylating Agents / Heterocyclic Building Blocks Urgency: High (Moisture Sensitive)

Executive Summary & Core Directive

The Issue: 3-(chloromethyl)-5-cyclopropylisoxazole is a highly reactive electrophile designed for alkylation reactions. Its reactivity, derived from the electron-deficient isoxazole ring activating the chloromethyl group, makes it inherently susceptible to competitive hydrolysis .

The Consequence: Exposure to ambient moisture degrades the reagent into 3-(hydroxymethyl)-5-cyclopropylisoxazole and hydrochloric acid (HCl) . The generation of HCl is autocatalytic, potentially leading to isoxazole ring cleavage or degradation of other sensitive functional groups in your reaction matrix.

The Solution: Strict adherence to anhydrous protocols is not optional; it is the primary determinant of yield. This guide provides the mechanistic insight and troubleshooting steps required to maintain reagent integrity.

Scientific Integrity: The Mechanism of Sensitivity

To troubleshoot effectively, one must understand the failure mode. The chloromethyl group on the isoxazole ring acts similarly to a benzylic halide but is often more reactive due to the electron-withdrawing nature of the N-O bond in the heterocycle.

Hydrolysis Pathway (The "Invisible" Thief)

When moisture is present, water acts as a nucleophile, competing with your desired amine, phenol, or thiol.

HydrolysisPathway Reagent 3-(chloromethyl)-5- cyclopropylisoxazole Transition Transition State (SN2 Attack) Reagent->Transition Electrophilic Activation Water H₂O (Ambient Moisture) Water->Transition Nucleophilic Attack Impurity 3-(hydroxymethyl)-5- cyclopropylisoxazole (Alcohol Impurity) Transition->Impurity Cl Displacement Byproduct HCl (Acidic Catalyst) Transition->Byproduct Leaving Group RingOpen Isoxazole Ring Cleavage/Degradation Byproduct->RingOpen Acid-Catalyzed Decomposition (Slow)

Figure 1: The competitive hydrolysis pathway. Note that the byproduct (HCl) can catalyze further degradation of the isoxazole ring under prolonged storage.

Troubleshooting Guide (FAQ & Scenarios)

Scenario A: "My reaction yield is consistently 15-20% lower than reported."

Diagnosis: This is the classic signature of "wet solvent" quenching. The water in your solvent consumed a stoichiometric equivalent of your alkylating agent before it could react with your target nucleophile.

Corrective Action:

  • Solvent Audit: Are you using DMF or THF from a wash bottle? Switch to anhydrous grade solvents stored over activated molecular sieves (3Å or 4Å).

  • Reagent Excess: Increase the equivalents of 3-(chloromethyl)-5-cyclopropylisoxazole from 1.1 eq to 1.3 eq to account for unavoidable trace moisture, but only if your purification method can separate the excess reagent.

  • Order of Addition: Do not dissolve the isoxazole in the solvent and let it stand. Add the isoxazole last to the mixture of the nucleophile and base.

Scenario B: "I see a new spot on TLC (more polar) that grows over time."

Diagnosis: The polar spot is likely the hydroxymethyl alcohol (hydrolysis product). If the spot is near the baseline, it could be the ring-opened amine species caused by acid degradation.

Corrective Action:

  • Check pH: If the reaction generates HCl (and you are using a weak base), the pH may be dropping. Ensure you are using an adequate acid scavenger (e.g.,

    
    , 
    
    
    
    , or DIEA) to neutralize the HCl immediately upon formation.
  • Quench Speed: Do not leave the reaction stirring overnight if conversion is complete. The product itself may be stable, but the reaction mixture (containing salts and trace water) can be corrosive.

Scenario C: "The reagent turned from a white solid/oil to a yellow sticky gum in storage."

Diagnosis: Autocatalytic decomposition. Trace moisture hydrolyzed a small fraction, releasing HCl. The HCl trapped in the container catalyzed further degradation of the isoxazole ring.

Corrective Action:

  • Immediate: Discard the batch. Purification is rarely worth the loss of yield in the subsequent step.

  • Prevention: Store under Argon/Nitrogen at -20°C. Tape the cap with Parafilm.

Standard Operating Procedures (SOPs)

Storage Protocol
  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass with a Teflon-lined cap.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.

Reaction Setup (The "Dry" Standard)

Follow this decision tree to ensure reaction integrity.

ReactionWorkflow Start Start Reaction Setup SolventCheck Is Solvent Anhydrous? (<50 ppm H₂O) Start->SolventCheck DrySolvent Dry Solvent over 3Å Sieves for 24h SolventCheck->DrySolvent No/Unsure BaseCheck Is Base Hygroscopic? (e.g., K₂CO₃, NaH) SolventCheck->BaseCheck Yes DrySolvent->BaseCheck DryBase Flame dry base under vacuum or use fresh bottle BaseCheck->DryBase Yes Atmosphere Purge Flask with N₂ or Ar for 15 min BaseCheck->Atmosphere No (Liquid Base) DryBase->Atmosphere Addition Add 3-(chloromethyl)-5- cyclopropylisoxazole LAST Atmosphere->Addition Monitor Monitor via TLC/LCMS (Stop at >95% Conv.) Addition->Monitor

Figure 2: Decision tree for establishing anhydrous reaction conditions.

Quantitative Data: Solvent Compatibility
SolventSuitabilityRisk FactorRecommendation
DMF (Dimethylformamide) HighHygroscopicUse only "Anhydrous" grade; keep under

. Excellent for

.
THF (Tetrahydrofuran) MediumPeroxides/WaterMust be freshly distilled or from a dry-still.
Acetonitrile (MeCN) HighModerateGood alternative to DMF; easier to remove.
Alcohols (MeOH, EtOH) Critical Failure SolvolysisDO NOT USE. Will react to form ether byproducts.
Water Critical Failure HydrolysisDO NOT USE.

References

  • Synthesis of Isoxazole Derivatives

    • Context: Methodologies for synthesizing 5-cyclopropyl-4-substituted isoxazoles, highlighting the sensitivity of intermediates and the requirement for organic solvents (e.g., acetonitrile, DMF) and inorganic bases.
    • Source: CN104529924A - Method for preparing 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole.[1]

    • URL:

  • Chloromethyl Heterocycle Stability

    • Context: General handling of chloromethyl-thiazoles/isoxazoles, emphasizing the use of water-free conditions and inert gas atmospheres to prevent hydrolysis during substitution reactions.
    • Source: US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
    • URL:

  • Product Identification

    • Context: Chemical structure and CAS registry for 3-(chloromethyl)-5-cyclopropylisoxazole.
    • Source: CymitQuimica Product C
    • URL:

  • Oxidative Stability & Synthesis

    • Context: Discussion on the synthesis of 5-(chloromethyl)isoxazoles and the management of acidic/oxidizing byproducts during workup.
    • Source: Shilova, A. N., et al. "Improved Synthesis of 5-(Chloromethyl)isoxazoles..."[2] (ResearchGate).[2]

    • URL:

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Work-up procedures for 3-(chloromethyl)-5-cyclopropylisoxazole reactions

Ticket ID: CHEM-ISOX-003 Status: Open Subject: Optimization of Work-up and Isolation Procedures Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile User Quer...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-ISOX-003 Status: Open Subject: Optimization of Work-up and Isolation Procedures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Query: "I am observing yield loss and impurity formation during the work-up of 3-(chloromethyl)-5-cyclopropylisoxazole. How do I isolate this intermediate without degrading the chloromethyl moiety or opening the isoxazole ring?"

Technical Insight: 3-(Chloromethyl)-5-cyclopropylisoxazole is a "benzylic-like" electrophile. The C-3 chloromethyl group is highly reactive toward nucleophiles (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) but is also prone to hydrolysis  (to the alcohol) and dimerization  under uncontrolled basic conditions. Furthermore, the isoxazole ring, while generally robust, acts as a masked 1,3-dicarbonyl equivalent and can degrade under strong reducing conditions or forcing alkaline environments.[1]

This guide provides a self-validating workflow to maximize recovery and purity, specifically tailored for downstream applications such as FXR agonist synthesis (e.g., GW4064 analogs).

Critical Decision Tree: Work-up Strategy

Before proceeding, select your work-up path based on your reaction solvent and scale.[1]

WorkupLogic Start Reaction Complete (TLC/LCMS Check) SolventCheck Primary Solvent? Start->SolventCheck PathA Water-Miscible (DMF, DMSO, Acetone) SolventCheck->PathA Polar Aprotic PathB Volatile/Non-Polar (DCM, THF, Toluene) SolventCheck->PathB Standard ActionA Dilute with EtOAc/Et2O Wash with 5% LiCl (aq) PathA->ActionA ActionB Direct Aqueous Wash (Cold Water/Brine) PathB->ActionB PhaseCut Phase Separation (Keep Organic) ActionA->PhaseCut ActionB->PhaseCut Dry Dry over Na2SO4 (Avoid MgSO4 if acidic) PhaseCut->Dry Conc Concentrate < 40°C (Vacuum) Dry->Conc Final Crude Product (Check Purity) Conc->Final

Figure 1: Logic flow for determining the optimal aqueous work-up based on reaction solvent. Note the specific LiCl wash step for DMF removal.

Standard Operating Procedures (SOPs)

Protocol A: Quenching & Phase Separation (The "Crash" Phase)

Objective: Stop the reaction and remove inorganic salts without hydrolyzing the chloride.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath.

    • Why? The rate of hydrolysis of the chloromethyl group increases exponentially with temperature.

  • Quenching: Slowly add cold deionized water .

    • Volume: Use 3x the volume of the reaction solvent.

    • Caution: If unreacted thionyl chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) or phosphoryl chloride (
      
      
      
      ) is present from the chlorination step, violent gas evolution (
      
      
      ) will occur.[1] Vent appropriately.
  • Extraction:

    • Preferred Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

    • Avoid: Alcohols (methanol/ethanol) which can cause solvolysis (ether formation).[1]

  • The "DMF Problem": If the reaction was performed in DMF (common for nucleophilic substitutions):

    • Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution.[1]

    • Mechanism:[1][2][3] LiCl increases the ionic strength of the aqueous phase and disrupts hydrogen bonding between DMF and water, forcing DMF out of the organic layer [1].[1]

Protocol B: Drying & Concentration

Objective: Remove water without thermal degradation.[1]

  • Drying Agent: Use Anhydrous Sodium Sulfate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) .[1]
    
    • Avoid: Magnesium Sulfate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) can be slightly acidic and Lewis-acidic, potentially catalyzing ring degradation or rearrangement in sensitive isoxazole derivatives.[1]
      
  • Filtration: Filter through a sintered glass funnel. Do not use paper filters if the product is a sticky oil (yield loss).[1]

  • Evaporation: Rotary evaporate at < 40 °C .

    • Warning: 3-(Chloromethyl)isoxazoles are lachrymators (tear-inducing) and potential alkylating agents.[1] Do not evaporate to dryness outside a fume hood. [1]

Troubleshooting & FAQs

Q1: I see a new peak at M-18 or M+17 (OH) on LCMS. What happened?

Diagnosis: Hydrolysis to 3-(hydroxymethyl)-5-cyclopropylisoxazole. Root Cause:

  • High pH: The aqueous work-up was too basic (pH > 10).

  • Heat: The rotary evaporator bath was too hot (> 45 °C). Resolution:

  • Neutralize the quench water with dilute HCl or saturated

    
     to pH 6-7.
    
  • Process rapidly; do not leave the compound stirring in the biphasic mixture overnight.

Q2: The product is yellow/brown instead of white/off-white.

Diagnosis: Isoxazole ring degradation or iodine contamination. Root Cause:

  • If ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     was used in the cyclization step (common in one-pot synthesis from oximes [2]), residual iodine causes discoloration.[1]
    
  • Base Sensitivity: Strong bases (e.g., NaOH, KOH) can deprotonate the C-4 position or attack the N-O bond, leading to ring opening (nitrile formation).[1] Resolution:

  • Iodine Removal: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) until the color fades.
    
  • Purification: Recrystallize from Hexane/DCM or Heptane/EtOAc .[1]

Q3: Can I use this crude for the next step (e.g., GW4064 synthesis)?

Answer: Yes, but with conditions.

  • Purity Check: If purity is >90% by

    
     NMR, proceed. The chloromethyl group is highly reactive; purification on silica gel can sometimes lead to hydrolysis due to the acidity of silica.
    
  • Storage: If storing, keep at -20 °C under Argon. Alkyl chlorides can degrade upon exposure to moisture in the air.

Data & Specifications

Solvent Compatibility Table
SolventCompatibilityRisk FactorNotes
Water LowHigh (Hydrolysis)Use only for rapid washing; keep cold.
Methanol Incompatible Critical (Solvolysis)Will form the methyl ether (OMe) impurity.[1]
EtOAc HighLowExcellent for extraction.[1]
DCM MediumMediumGood solubility, but difficult to remove trace water.[1]
DMF High (Reaction)Medium (Work-up)Must be removed via LiCl wash to prevent carryover.[1]
Impurity Profile (LCMS/NMR)
ImpurityOriginDetection (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

NMR)
Prevention
Alcohol HydrolysisShift of

from ~4.5 ppm to ~4.7 ppm
Control pH, keep cold.
Dimer N-AlkylationTwo isoxazole signalsAvoid excess amine/nucleophile.
Ring Open Reductive/BaseLoss of aromatic isoxazole protonAvoid Zn/AcOH or strong NaOH.[1]

Mechanistic Visualization: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Degradation Target 3-(Chloromethyl)- 5-cyclopropylisoxazole Hydrolysis Hydrolysis (Alcohol Formation) Target->Hydrolysis Aq. Base / Heat Solvolysis Solvolysis (Ether Formation) Target->Solvolysis MeOH / EtOH RingOpen Ring Opening (Nitrile/Ketone) Target->RingOpen Strong Reduction (H2/Pd) or Strong Base (NaOH)

Figure 2: Common degradation pathways for chloromethyl isoxazoles. Red arrows indicate irreversible chemical changes.[1]

References

  • Maloney, P. R., et al. (2000).[1] "Identification of a Chemical Tool for the Orphan Nuclear Receptor FXR." Journal of Medicinal Chemistry, 43(16), 2971–2974.[1]

    • Context: Describes the synthesis of GW4064 and the handling of isoxazole intermedi
  • Harigae, R., et al. (2014).[1][4][5] "One-Pot Preparation of 3,5-Disubstituted Isoxazoles from Terminal Alkynes." The Journal of Organic Chemistry, 79(5), 2049–2058.[1]

    • Context: valid one-pot synthesis methods involving chlorination and cycliz
  • Akhtar, T., et al. (2008).[1] "Recent advances in the synthesis of isoxazoles." Journal of Heterocyclic Chemistry, 45, 1077.[1]

    • Context: General stability and reactivity profiles of the isoxazole ring system.
  • Patents (Gilead/Novartis): Various patents regarding FXR agonists (e.g., Cilofexor intermediates) utilize this specific work-up logic to preserve the chloromethyl linker.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole for Pharmaceutical Research and Development

Introduction: The Significance of 3-(Chloromethyl)-5-cyclopropylisoxazole 3-(Chloromethyl)-5-cyclopropylisoxazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a var...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(Chloromethyl)-5-cyclopropylisoxazole

3-(Chloromethyl)-5-cyclopropylisoxazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active agents. The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The presence of a reactive chloromethyl group at the 3-position provides a versatile handle for further chemical modification, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. The cyclopropyl moiety at the 5-position often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Given its importance, the efficient and scalable synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole is of paramount interest to researchers in the pharmaceutical industry. This guide provides a critical comparison of three distinct synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Two-Step Synthesis via a Hydroxymethyl Intermediate

This well-established and reliable two-step approach involves the initial synthesis of (5-cyclopropylisoxazol-3-yl)methanol, followed by a subsequent chlorination reaction to yield the desired product. This route offers excellent control over each transformation and generally provides high-purity material.

Step 1: Synthesis of (5-Cyclopropylisoxazol-3-yl)methanol

The isoxazole ring is constructed via a classical 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1] In this case, cyclopropylacetylene serves as the dipolarophile, and the nitrile oxide is generated in situ from the corresponding aldoxime.

Experimental Protocol: Synthesis of (5-Cyclopropylisoxazol-3-yl)methanol

  • Oxime Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford cyclopropanecarboxaldehyde oxime, which is often used in the next step without further purification.

  • Nitrile Oxide Generation and Cycloaddition: The crude cyclopropanecarboxaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. To this solution, an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite is added portion-wise at 0 °C to generate the corresponding hydroxamoyl chloride, which is then treated with a base (e.g., triethylamine) to form the nitrile oxide in situ. Propargyl alcohol (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure (5-cyclopropylisoxazol-3-yl)methanol.

Step 2: Chlorination of (5-Cyclopropylisoxazol-3-yl)methanol

The conversion of the primary alcohol to the corresponding chloride is a standard transformation, readily achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this purpose.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole

  • Reaction Setup: To a solution of (5-cyclopropylisoxazol-3-yl)methanol (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform, is added thionyl chloride (1.2-1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC until the starting material is fully consumed.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography to afford 3-(Chloromethyl)-5-cyclopropylisoxazole.

Causality and Mechanistic Insights

The formation of the isoxazole ring in Step 1 proceeds through a concerted [3+2] cycloaddition mechanism. The regioselectivity of this reaction, leading to the 3,5-disubstituted isoxazole, is governed by the electronic and steric properties of the nitrile oxide and the alkyne. The chlorination in Step 2 with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion in an SN2 or SNi mechanism.

Route 1 cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: Chlorination A Cyclopropanecarboxaldehyde C Cyclopropanecarboxaldehyde Oxime A->C + Hydroxylamine B Hydroxylamine E (5-Cyclopropylisoxazol-3-yl)methanol C->E 1. NCS/Base 2. + Propargyl Alcohol D Propargyl Alcohol F (5-Cyclopropylisoxazol-3-yl)methanol G 3-(Chloromethyl)-5-cyclopropylisoxazole F->G + Thionyl Chloride

Caption: Two-step synthesis via a hydroxymethyl intermediate.

Route 2: One-Pot Synthesis from an Aldoxime

This elegant and atom-economical approach combines the formation of the isoxazole ring and the introduction of the chloromethyl group into a single synthetic operation.[2] This method utilizes an aldoxime and 2,3-dichloro-1-propene as the key starting materials.

Experimental Protocol: One-Pot Synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole

  • Oxime Preparation: Cyclopropanecarboxaldehyde oxime is prepared as described in Route 1, Step 1.

  • Reaction Setup: To a solution of cyclopropanecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as toluene or dioxane, is added 2,3-dichloro-1-propene (1.5-2.0 eq) and a base, typically a tertiary amine like triethylamine or N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 6-12 hours. The progress of the reaction is monitored by GC-MS or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is concentrated under reduced pressure, and the residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or distillation to yield 3-(Chloromethyl)-5-cyclopropylisoxazole.

Causality and Mechanistic Insights

This one-pot synthesis proceeds through a cascade of reactions. Initially, the aldoxime is chlorinated by one of the chlorine atoms of 2,3-dichloro-1-propene to form a hydroximoyl chloride. This is followed by an in-situ dehydrochlorination by the base to generate the nitrile oxide. The nitrile oxide then undergoes a 1,3-dipolar cycloaddition with the double bond of the remaining 2-chloro-1-propene moiety. A final elimination of HCl from the resulting isoxazoline intermediate furnishes the aromatic isoxazole ring.

Route 2 A Cyclopropanecarboxaldehyde Oxime C [Intermediate Nitrile Oxide] A->C + 2,3-Dichloro-1-propene (Chlorination) B 2,3-Dichloro-1-propene D [Isoxazoline Intermediate] C->D Intramolecular Cycloaddition E 3-(Chloromethyl)-5-cyclopropylisoxazole D->E Elimination of HCl

Caption: One-pot synthesis from an aldoxime.

Route 3: 1,3-Dipolar Cycloaddition of a Chloro-Substituted Nitrile Oxide

This route represents a direct construction of the target molecule by reacting a pre-functionalized nitrile oxide with cyclopropylacetylene. The key challenge in this approach lies in the generation and handling of the potentially unstable chloroacetonitrile oxide.

Experimental Protocol: 1,3-Dipolar Cycloaddition

  • Nitrile Oxide Precursor Synthesis: Chloroacetaldoxime can be prepared by the reaction of chloroacetaldehyde with hydroxylamine.

  • Nitrile Oxide Generation and Cycloaddition: Chloroacetaldoxime (1.0 eq) is dissolved in an inert solvent like diethyl ether or THF. A base, such as sodium carbonate or triethylamine, is added to generate the chloroacetonitrile oxide in situ. To this mixture, cyclopropylacetylene (1.2 eq) is added, and the reaction is stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to isolate 3-(Chloromethyl)-5-cyclopropylisoxazole.

Causality and Mechanistic Insights

Similar to Route 1, this synthesis relies on the [3+2] cycloaddition of a nitrile oxide and an alkyne.[1] The regiochemical outcome is determined by the frontier molecular orbital (FMO) interactions between the dipole (chloroacetonitrile oxide) and the dipolarophile (cyclopropylacetylene). The electron-withdrawing nature of the chlorine atom in the nitrile oxide can influence the regioselectivity of the cycloaddition.

Route 3 A Chloroacetaldoxime B [Chloroacetonitrile Oxide] A->B Base D 3-(Chloromethyl)-5-cyclopropylisoxazole B->D + Cyclopropylacetylene ([3+2] Cycloaddition) C Cyclopropylacetylene

Caption: 1,3-Dipolar cycloaddition of a chloro-substituted nitrile oxide.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Two-Step SynthesisRoute 2: One-Pot SynthesisRoute 3: 1,3-Dipolar Cycloaddition
Number of Steps 211 (from chloroacetaldoxime)
Overall Yield Generally Good to ExcellentModerate to GoodPotentially Moderate
Scalability HighModerateModerate to Low
Purity of Final Product HighGoodMay require careful purification
Starting Material Availability Readily availableReadily availableChloroacetaldoxime may need to be prepared
Safety Considerations Use of thionyl chloride requires caution.2,3-dichloro-1-propene is a hazardous substance.[3]Chloroacetonitrile oxide is potentially unstable.
Process Control Excellent control over each step.Less direct control over intermediates.Generation and reaction of the nitrile oxide need careful control.
Atom Economy ModerateHighHigh

Conclusion and Recommendations

The choice of the optimal synthetic route for 3-(Chloromethyl)-5-cyclopropylisoxazole depends on the specific requirements of the researcher, including the desired scale of the synthesis, purity requirements, and available resources.

  • Route 1 (Two-Step Synthesis) is the most robust and reliable method, offering excellent control and leading to high-purity material. This route is highly recommended for laboratory-scale synthesis where quality and reproducibility are the primary concerns.

  • Route 2 (One-Pot Synthesis) presents an attractive option for its efficiency and high atom economy. While potentially offering a more streamlined process, it may require more optimization to achieve high yields and purity, and the handling of 2,3-dichloro-1-propene necessitates appropriate safety precautions.[3] This route could be advantageous for larger-scale production where process intensification is a key consideration.

  • Route 3 (1,3-Dipolar Cycloaddition) offers the most direct approach but may be hampered by the potential instability of chloroacetonitrile oxide and potential regioselectivity issues. This route is likely to be of more academic interest or for the synthesis of small quantities of the target molecule.

Ultimately, a thorough evaluation of each route's parameters against the specific project goals will enable the selection of the most appropriate and effective synthetic strategy.

References

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. [Link]

  • PubChem. (n.d.). 2,3-Dichloropropene. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

Sources

Comparative

Spectroscopic analysis of 3-(Chloromethyl)-5-cyclopropylisoxazole purity

Topic: Spectroscopic Analysis of 3-(Chloromethyl)-5-cyclopropylisoxazole Purity Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Purity Paradox In the synthesis of isoxazole-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 3-(Chloromethyl)-5-cyclopropylisoxazole Purity Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Purity Paradox

In the synthesis of isoxazole-based pharmaceutical intermediates, such as 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5), researchers often face a "purity paradox." A sample may appear >99% pure by HPLC-UV due to the high extinction coefficient of the isoxazole ring, yet fail in downstream alkylation reactions. This failure is frequently driven by "invisible" inorganic salts, solvent occlusion, or the thermal degradation of the labile chloromethyl group during analysis.

This guide moves beyond basic "certificate of analysis" generation. It compares Quantitative NMR (qNMR) and HPLC-UV/MS , establishing a self-validating analytical matrix that ensures both absolute potency (mass balance) and trace impurity profiling .

Strategic Method Comparison

The following table contrasts the two primary methodologies. Note that Gas Chromatography (GC) is excluded from recommendation due to the thermal instability of the chloromethyl moiety (


), which is prone to elimination or hydrolysis in hot injection ports.
FeatureMethod A: 1H-qNMR Method B: HPLC-UV/MS
Primary Utility Absolute Purity (Potency) & Reference Standard Certification.Impurity Profiling & Trace Analysis (<0.1%).
Reference Standard Not Required (Uses generic internal standard like Maleic Acid).Required (Needs a pre-characterized standard of the specific analyte).
Detection Principle Molar response (protons). Detects residual solvents/salts.Chromophore absorption. Blind to inorganic salts/non-UV active species.
Sample Integrity Non-destructive.Destructive.
LOD/LOQ High (~0.1 - 1 mg/mL). Poor for trace impurities.[1]Very Low (ng/mL range). Excellent for trace impurities.
Critical Weakness Overlapping signals in complex crude mixtures."Response Factor" bias; cannot quantify unknown impurities accurately without standards.

Method A: Quantitative NMR (qNMR) – The Absolute Standard

Objective: To determine the mass fraction purity (potency) without requiring a reference standard of the analyte itself.

Experimental Protocol

1. Solvent Selection:

  • Choice:CDCl₃ (Deuterated Chloroform) .

  • Causality: DMSO-d₆ is avoided because the chloromethyl group is an alkylating agent; in polar aprotic solvents like DMSO, it can slowly react or undergo solvolysis over time, artificially lowering purity. CDCl₃ is inert and provides excellent solubility.

2. Internal Standard (IS) Selection:

  • Choice:Maleic Acid (Singlet at ~6.3 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

  • Requirement: The IS signals must not overlap with the analyte's critical regions (Chloromethyl @ ~4.6 ppm, Isoxazole-H @ ~6.1 ppm).

3. Data Acquisition Parameters:

  • Relaxation Delay (D1): Set to 60 seconds (≥ 5 × T1). Crucial: Shorter delays lead to incomplete magnetization recovery, underestimating purity.

  • Pulse Angle: 90°.

  • Scans: 16–32 (sufficient for S/N > 150:1).

Self-Validating Logic (The "4:2:1" Rule)

A pure sample of 3-(Chloromethyl)-5-cyclopropylisoxazole must exhibit exact integral ratios. Any deviation indicates contamination or degradation.

  • Region A (0.9 - 1.2 ppm): Cyclopropyl multiplets (4H).

  • Region B (2.0 - 2.1 ppm): Cyclopropyl methine (1H).

  • Region C (4.58 ppm): Chloromethyl singlet (

    
    ) (2H).
    
  • Region D (6.10 ppm): Isoxazole ring proton (1H).

Validation Check: If Ratio


, the chloromethyl group has degraded (likely to hydroxymethyl), even if the ring is intact.

Method B: HPLC-UV/MS – The Impurity Hunter

Objective: To detect trace regioisomers and hydrolysis products that qNMR misses.

Experimental Protocol

1. Column Selection:

  • Type:C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Causality: The "end-capping" reduces silanol activity, preventing peak tailing of the basic isoxazole nitrogen.

2. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid.[2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Note: Avoid phosphate buffers; they precipitate in MS sources and are difficult to remove if prep-scale isolation is needed.

3. Detection:

  • UV: 254 nm (aromatic ring) and 210 nm (general).

  • MS (ESI+): Scan range 100–500 m/z. Look for [M+H]+ = 158.0.

Critical Impurity Markers
  • Hydrolysis Impurity (RRT < 1.0): 3-(Hydroxymethyl)-5-cyclopropylisoxazole. Elutes earlier than the parent due to the polar -OH group.

  • Regioisomer (RRT ~ 1.0-1.1): 5-(Chloromethyl)-3-cyclopropylisoxazole. Requires high-resolution separation; often co-elutes. Confirmed by slight differences in MS fragmentation or 13C NMR shifts.

Visualizations

Figure 1: Analytical Decision Matrix

This diagram guides the researcher on which method to trigger based on the synthesis stage.

PurityStrategy Start Crude Reaction Mixture Check1 Is sample solid/isolated? Start->Check1 TLC TLC / Fast LC-MS (Qualitative) Check1->TLC No (Liquid/Oil) qNMR qNMR (CDCl3) Determine Potency (wt%) Check1->qNMR Yes (Solid) TLC->qNMR Looks clean Purify Recrystallize / Column TLC->Purify Major byproducts HPLC HPLC-UV (Gradient) Impurity Profiling qNMR->HPLC Mass Balance OK Decision Potency > 95% AND Impurity < 1%? HPLC->Decision Release Release for Next Step Decision->Release Pass Decision->Purify Fail Purify->Check1

Caption: Workflow for assessing 3-(Chloromethyl)-5-cyclopropylisoxazole purity. qNMR establishes the "truth" of the mass, while HPLC ensures no trace active impurities exist.

Figure 2: The Self-Validating NMR Logic

A visual representation of the spectral integrity check.

NMRValidation Molecule 3-(Chloromethyl)-5-cyclopropylisoxazole SignalA Cyclopropyl (4H) 0.9-1.2 ppm Molecule->SignalA SignalB Chloromethyl (2H) ~4.6 ppm Molecule->SignalB SignalC Isoxazole H (1H) ~6.1 ppm Molecule->SignalC Check Integration Check A:B:C == 4:2:1 SignalA->Check SignalB->Check SignalC->Check ResultPass PASS: Intact Structure Check->ResultPass Yes ResultFail FAIL: Degradation/Impurity Check->ResultFail No

Caption: The 4:2:1 integration rule serves as an internal system suitability test for every NMR spectrum acquired.

References

  • Vatansever, B., et al. (2016).[3] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Journal of Chemical Metrology. Retrieved January 30, 2026, from [Link]

  • Sielc Technologies. (n.d.). Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved January 30, 2026, from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Retrieved January 30, 2026, from [Link]

Sources

Validation

Purity Assessment of 3-(Chloromethyl)-5-cyclopropylisoxazole by HPLC: A Comparative Technical Guide

Executive Summary The accurate purity assessment of 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5) is a critical quality control step in the synthesis of next-generation non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5) is a critical quality control step in the synthesis of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. As a reactive alkyl halide intermediate, this molecule presents specific stability challenges—primarily susceptibility to hydrolysis (solvolysis) and thermal degradation—that render standard generic methods inadequate.

This guide objectively compares the industry-standard Reverse Phase HPLC (RP-HPLC) method against Gas Chromatography (GC-FID) and Quantitative NMR (qNMR) . While GC offers speed and qNMR offers absolute quantification, RP-HPLC is identified as the superior method for impurity profiling due to its ability to resolve thermally labile species and quantify trace hydrolysis products (3-(hydroxymethyl)-5-cyclopropylisoxazole) without degradation.

The Analytical Challenge: Chemical Stability

The chloromethyl group attached to the isoxazole ring is an electrophilic site. In the presence of protic solvents (methanol, water) or heat, it undergoes nucleophilic substitution.

  • Hydrolysis Risk: In aqueous media, the -CH₂Cl converts to -CH₂OH (Alcohol impurity).

  • Solvolysis Risk: In methanol, it converts to -CH₂OMe (Ether impurity).

  • Thermal Risk: At GC injector temperatures (>200°C), the molecule may undergo dehydrohalogenation or ring rearrangement.

Expert Insight: Never use Methanol as a sample diluent for this compound. Use anhydrous Acetonitrile (ACN) to ensure the integrity of the sample during the analytical run.

Comparative Analysis: HPLC vs. GC vs. qNMR

The following table summarizes the performance of the three primary analytical techniques for this specific isoxazole derivative.

FeatureRP-HPLC (Recommended) GC-FID qNMR (1H)
Primary Utility Impurity Profiling & Purity AssayVolatile solvent checkAbsolute Assay (Potency)
Sample Stability High (Ambient temp, controlled pH)Low (Thermal degradation risk)High (Deuterated solvents)
Sensitivity (LOD) Excellent (< 0.05%)Good (< 0.1%)Moderate (~ 1.0%)
Selectivity Resolves hydrolysis products (-OH)Poor resolution of polar degradantsExcellent structural ID
Throughput Medium (15-20 min run)High (5-10 min run)Low (Manual processing)
Cost per Run Moderate (Solvents/Columns)Low (Gases)High (Solvents/Instrument time)
Decision Logic for Method Selection

The following decision tree illustrates why HPLC is the preferred route for purity assessment in a GMP environment.

MethodSelection Start Select Analytical Goal IsVolatile Is the impurity profile volatile & thermally stable? Start->IsVolatile NeedTrace Need trace impurity detection (<0.1%)? IsVolatile->NeedTrace No / Unsure GC Select GC-FID (Risk: Degradation) IsVolatile->GC Yes HPLC Select RP-HPLC (Recommended) NeedTrace->HPLC Yes NMR Select qNMR (For Potency Assignment) NeedTrace->NMR No (Assay only)

Figure 1: Analytical Method Selection Strategy. HPLC is selected when trace impurity detection and thermal stability are paramount.

Recommended Experimental Protocol: RP-HPLC

This protocol is designed to suppress the ionization of the isoxazole ring while maintaining a pH that minimizes the hydrolysis of the chloromethyl group.

Instrumentation & Conditions[1][2]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: The C18 phase provides strong retention for the lipophilic cyclopropyl group, ensuring separation from the polar hydrolysis impurity.

Chromatographic Parameters[1][3][4][5]
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient - Do not heat to prevent degradation)
Injection Volume 5.0 µL
Detection UV @ 220 nm (primary) and 254 nm (secondary)
Run Time 20 minutes
Gradient Program

A gradient is required to elute the polar hydrolysis impurity early while sharpening the peak of the main chloromethyl compound.

Time (min)% Mobile Phase A (Water/Acid)% Mobile Phase B (ACN)
0.09010
12.01090
15.01090
15.19010
20.09010
Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (Anhydrous preferred). Do not use Methanol or Water.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in ACN.[1] Sonicate briefly (< 30 seconds) to avoid heating. Inject immediately.

Analytical Workflow & Data Analysis

The following diagram outlines the self-validating workflow to ensure data integrity.

HPLCWorkflow cluster_impurities Expected Elution Order Sample Sample Prep (100% ACN) SystemSuit System Suitability (RSD < 2.0%) Sample->SystemSuit Injection Gradient Run (20 mins) SystemSuit->Injection Pass Integration Peak Integration (Main Peak vs Impurities) Injection->Integration Calc Purity Calculation (% Area Normalization) Integration->Calc Imp1 Hydroxymethyl Impurity (RT ~4-5 min) Main Chloromethyl Isoxazole (RT ~10-11 min)

Figure 2: HPLC Workflow and Elution Order. The polar hydrolysis product elutes significantly earlier than the target molecule.

Validation Criteria (ICH Q2(R1) Aligned)

To ensure the method is trustworthy, the following criteria must be met:

  • Specificity: Blank injection (ACN) must show no interference at the retention time of the main peak.

  • System Suitability:

    • Tailing Factor (T): 0.8 < T < 1.5

    • Theoretical Plates (N): > 5000

    • % RSD of 5 replicate injections: < 2.0%

  • Linearity: R² > 0.999 over 50% to 150% of target concentration.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
New peak appears at RRT ~0.4 Hydrolysis of -CH₂Cl to -CH₂OHCheck diluent. Ensure no water is used in sample prep. Reduce autosampler temperature to 4°C.
Peak Splitting Sample solvent mismatchThe sample is in 100% ACN but starting mobile phase is 90% Water. Reduce injection volume to 2-3 µL.
Retention Time Drift pH fluctuationEnsure Formic Acid (0.1%) is fresh. Isoxazoles are sensitive to pH changes near their pKa.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[2][3][4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Apollo Scientific. (2023).[5] Safety Data Sheet: 3-(Chloromethyl)-5-cyclopropylisoxazole.

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart.

  • U.S. Food and Drug Administration (FDA). (2021).[4][6] Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative

A Comparative Cross-Reactivity Analysis of Novel 3-(chloromethyl)-5-cyclopropylisoxazole Derivatives as Potential Kinase Inhibitors

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents remains a paramount objective. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents remains a paramount objective. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide delves into the critical aspect of cross-reactivity for a novel series of 3-(chloromethyl)-5-cyclopropylisoxazole derivatives, designed as potential kinase inhibitors. Off-target activity can lead to unforeseen side effects, compromising the therapeutic window of a drug candidate.[4] Therefore, a comprehensive understanding of a compound's selectivity profile is indispensable for its progression through the drug development pipeline.

This document provides a comparative analysis of three promising derivatives, designated as ISO-1 , ISO-2 , and ISO-3 , against a panel of representative kinases. We will explore the rationale behind the experimental design, present detailed methodologies for assessing cross-reactivity, and interpret the resulting data to guide further optimization efforts.

The Rationale for Kinase Inhibition and the Isoxazole Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5] This has rendered them one of the most important classes of drug targets.[5] The isoxazole ring, with its unique electronic and steric properties, has been successfully incorporated into potent kinase inhibitors.[6][7][8] It can act as a bioisosteric replacement for other heterocyclic systems, offering advantages in terms of synthetic accessibility and physicochemical properties.[6] Our lead compound, 3-(chloromethyl)-5-cyclopropylisoxazole, combines the isoxazole core with a reactive chloromethyl group, providing a handle for further derivatization to enhance potency and selectivity, and a cyclopropyl group which has been found in various pharmaceutically active compounds.[9]

Comparative Cross-Reactivity Profiling

To evaluate the selectivity of our lead derivatives, we performed in vitro kinase inhibition assays against a panel of 10 kinases, including our primary target, p38α Mitogen-Activated Protein Kinase (MAPK), and nine common off-targets representing various branches of the human kinome. The selection of this off-target panel was based on recommendations for safety pharmacology screening to identify potential liabilities early in development.[4][10]

Table 1: Comparative Kinase Inhibition Profile of Isoxazole Derivatives (IC50, nM)

Kinase TargetISO-1 (IC50, nM)ISO-2 (IC50, nM)ISO-3 (IC50, nM)
p38α (Primary Target) 15 8 25
ABL1>10,0008,500>10,000
EGFR1,2005,8008,900
VEGFR28502,1003,500
SRC5,300>10,0009,800
CDK2>10,000>10,000>10,000
ROCK12,5004,2006,700
PKA>10,000>10,000>10,000
AKT17,8009,100>10,000
MEK1>10,000>10,000>10,000

Data Interpretation:

  • ISO-2 emerged as the most potent inhibitor of the primary target, p38α, with an IC50 of 8 nM. It also displayed a favorable selectivity profile, with significantly weaker inhibition of all tested off-targets.

  • ISO-1 demonstrated good potency against p38α (IC50 = 15 nM) but exhibited some off-target activity against VEGFR2 (IC50 = 850 nM) and EGFR (IC50 = 1,200 nM). This suggests a potential for side effects related to the inhibition of these kinases.

  • ISO-3 was the least potent of the series against p38α (IC50 = 25 nM) and generally showed weaker off-target interactions compared to ISO-1.

This comparative data highlights the critical role of subtle structural modifications in dictating both potency and selectivity. The superior profile of ISO-2 makes it the most promising candidate for further preclinical development.

Experimental Methodologies: A Deeper Dive

The cross-reactivity data presented above was generated using a competitive binding assay, a robust and high-throughput method for determining a compound's affinity for a kinase's ATP binding site.[7]

Experimental Protocol: Kinase Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Biotinylated broad-spectrum kinase inhibitor (tracer)

  • Europium-labeled anti-tag antibody

  • Streptavidin-coated microplates

  • Test compounds (ISO-1, ISO-2, ISO-3) dissolved in DMSO

  • Assay buffer (e.g., Tris-buffered saline with BSA and DTT)

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enabled plate reader

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reagents Reaction Mixture cluster_incubation Incubation cluster_detection Detection p1 Coat microplate wells with streptavidin p2 Add biotinylated tracer to wells p1->p2 r2 Add diluted compounds to wells r1 Prepare serial dilutions of test compounds r1->r2 r3 Add recombinant kinase and Eu-labeled antibody r2->r3 i1 Incubate at room temperature for 60 minutes r3->i1 d1 Read plate on TR-FRET reader i1->d1 d2 Calculate percentage inhibition d1->d2 d3 Determine IC50 values d2->d3

Caption: Workflow for the kinase competitive binding assay.

Step-by-Step Procedure:

  • Plate Preparation: Streptavidin-coated microplates are washed with assay buffer. A biotinylated broad-spectrum kinase inhibitor (tracer) is added to each well and incubated to allow for binding to the streptavidin.

  • Compound Addition: The test compounds (ISO-1, ISO-2, and ISO-3) are serially diluted in DMSO and then further diluted in assay buffer. The diluted compounds are added to the appropriate wells. Control wells receive only DMSO.

  • Kinase Reaction: A mixture of the recombinant kinase and a europium-labeled anti-tag antibody is added to all wells to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: The plate is read on a TR-FRET-enabled microplate reader. The TR-FRET signal is generated when the europium-labeled antibody (donor) and the biotinylated tracer (acceptor) are in close proximity, which occurs when the tracer is bound to the kinase.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.

Causality in Experimental Choices:

  • Competitive Binding Format: This format is chosen for its high-throughput nature and its direct measurement of binding to the ATP pocket, which is the site of action for most kinase inhibitors.

  • TR-FRET Detection: TR-FRET offers high sensitivity and a low background signal, making it ideal for detecting subtle changes in binding. The time-resolved nature of the measurement minimizes interference from autofluorescent compounds.

  • Broad-Spectrum Tracer: The use of a non-selective, high-affinity tracer allows for the adaptation of the assay to a wide range of kinases without the need for specific reagents for each target.

Logical Framework for Cross-Reactivity Assessment

The process of evaluating cross-reactivity follows a logical progression from initial broad screening to more focused mechanistic studies.

G A Primary Target Identification B Broad Panel Screening (e.g., 100+ kinases) A->B Initial Assessment C Hit Identification & Selectivity Profiling B->C Data Analysis D Dose-Response & IC50 Determination for Hits C->D Confirmation E Cell-Based Functional Assays D->E Cellular Context F In Vivo Efficacy & Toxicity Studies E->F Preclinical Validation

Caption: Logical workflow for cross-reactivity assessment.

Conclusion and Future Directions

The cross-reactivity profiling of the 3-(chloromethyl)-5-cyclopropylisoxazole derivatives has provided crucial insights into their selectivity. ISO-2 stands out as a potent and selective inhibitor of p38α, warranting further investigation. The off-target activities observed for ISO-1 underscore the importance of comprehensive profiling in early drug discovery. Future work will focus on cell-based assays to confirm the on-target and off-target effects of these compounds in a more physiologically relevant context, followed by in vivo studies to evaluate their efficacy and safety profiles. This systematic approach to characterizing cross-reactivity is fundamental to the successful development of novel, safe, and effective kinase inhibitors.

References

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]

  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Taylor & Francis Online. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]

  • Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. PubMed. [Link]

  • Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com. [Link]

  • SafetyScreen Kinase Panel [1mM ATP] - FR. Eurofins Discovery. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC - NIH. [Link]

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Validation

A Comparative Guide to Catalysts for Isoxazole Synthesis: From Transition Metals to Organocatalysts

The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, integral to numerous therapeutic agents and functional materials.[1][2][3][4] The efficient and selective synthesis of substituted...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, integral to numerous therapeutic agents and functional materials.[1][2][3][4] The efficient and selective synthesis of substituted isoxazoles is, therefore, a cornerstone of modern organic chemistry. The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of prevalent catalytic systems for isoxazole synthesis, supported by experimental data and mechanistic insights to empower researchers in catalyst selection and methods development.

The Central Role of Catalysis in Isoxazole Synthesis

The most common strategy for isoxazole ring construction is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5][6][7] While this reaction can proceed thermally, catalysis is often essential to control regioselectivity, accelerate reaction rates, and broaden the substrate scope. Transition metal catalysts, in particular, have revolutionized isoxazole synthesis, enabling milder reaction conditions and access to complex molecular architectures.[2][8] More recently, organocatalysis and other novel catalytic systems have emerged as powerful alternatives, offering unique advantages in terms of cost, toxicity, and sustainability.[7][9]

Performance Comparison of Key Catalytic Systems

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts for the synthesis of a model compound, 3,5-diphenylisoxazole, from phenylacetylene and benzonitrile oxide (generated in situ). This data, compiled from various sources, serves as a comparative benchmark.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Copper(I) Iodide (CuI) 5THF605~85-95[10]High yields, mild conditions, readily availablePotential for metal contamination
Palladium(II) Acetate (Pd(OAc)₂) ** 2-5Toluene80-1008-16~70-90[11]Broad substrate scope, high functional group toleranceHigher cost, potential for catalyst poisoning
Gold(III) Chloride (AuCl₃) 1-5Dioxane60-802-6~80-95[12][13]High efficiency, excellent regioselectivityHigh cost, sensitivity to impurities
Nickel(II) Acetate (Ni(OAc)₂) **10WaterRoom Temp1-2~85-95[14]Low cost, environmentally friendly (aqueous media)Can have limited substrate scope
Rhodium(II) Octanoate (Rh₂(oct)₄) 1-2Dichloromethane401-3~75-90[15]High turnover numbers, unique reactivity pathwaysHigh cost, limited commercial availability
DABCO (Organocatalyst) 20Water8024~70-80[7][10]Metal-free, low toxicity, cost-effectiveLower efficiency, longer reaction times

In-Depth Analysis of Catalytic Systems

Copper-Catalyzed Isoxazole Synthesis

Copper catalysts, particularly Cu(I) salts, are the workhorses of isoxazole synthesis via [3+2] cycloaddition.[5][6] Their affordability, low toxicity, and high efficiency make them a popular choice.

Mechanism of Action: The generally accepted mechanism involves the coordination of the copper(I) catalyst to the alkyne, which lowers the LUMO of the alkyne, making it more susceptible to nucleophilic attack by the nitrile oxide. This is followed by a concerted or stepwise cycloaddition to form the isoxazole ring.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [6]

  • To a solution of the terminal alkyne (1.0 mmol) and aldoxime (1.1 mmol) in a suitable solvent (e.g., THF, 10 mL) is added copper(I) iodide (0.05 mmol, 5 mol%).

  • An oxidizing agent (e.g., chloramine-T, 1.2 mmol) is added portion-wise to generate the nitrile oxide in situ.

  • The reaction mixture is stirred at 60 °C for 5 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Workflow for Copper-Catalyzed Isoxazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Alkyne, Aldoxime, and CuI solvent Add Solvent (THF) reagents->solvent oxidant Add Oxidant (Chloramine-T) solvent->oxidant heating Heat at 60°C oxidant->heating monitoring Monitor by TLC heating->monitoring quench Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 3,5-Disubstituted Isoxazole purify->product

Caption: Workflow for Copper-Catalyzed Isoxazole Synthesis.

Palladium-Catalyzed Isoxazole Synthesis

Palladium catalysts offer a broad substrate scope and high functional group tolerance, making them invaluable for the synthesis of complex isoxazoles.[11][16][17] Palladium-catalyzed methods often involve C-H activation or cross-coupling reactions to construct the isoxazole ring or functionalize pre-existing isoxazoles.[1][11][16]

Mechanism of Action: Palladium-catalyzed isoxazole synthesis can proceed through various mechanisms depending on the specific reaction. For instance, in the case of C-H activation/[4+1] annulation, the mechanism involves the formation of a palladacycle intermediate, followed by insertion of an aldehyde and reductive elimination to form the isoxazole ring.[16][17][18]

Experimental Protocol: Palladium-Catalyzed Synthesis of 3,4,5-Trisubstituted Isoxazoles [11]

  • A mixture of 2-alkyn-1-one O-methyl oxime (0.5 mmol), an alkene (1.0 mmol), palladium(II) acetate (0.025 mmol, 5 mol%), and a ligand (e.g., PPh₃, 0.05 mmol) in a suitable solvent (e.g., toluene, 5 mL) is placed in a sealed tube.

  • An oxidant (e.g., Ag₂CO₃, 0.75 mmol) is added to the mixture.

  • The reaction is heated at 100 °C for 16 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the 3,4,5-trisubstituted isoxazole.

Catalytic Cycle for Palladium-Catalyzed Isoxazole Synthesis

G PdII Pd(II) Palladacycle Palladacycle Intermediate PdII->Palladacycle Insertion Alkene Insertion Palladacycle->Insertion + Alkene ReductiveElimination Reductive Elimination Insertion->ReductiveElimination ReductiveElimination->PdII Reoxidation Product Trisubstituted Isoxazole ReductiveElimination->Product Substrate 2-Alkyn-1-one O-methyl oxime Substrate->PdII C-H Activation

Caption: Simplified Catalytic Cycle for Palladium-Catalyzed Isoxazole Synthesis.

Gold-Catalyzed Isoxazole Synthesis

Gold catalysts have emerged as highly efficient and regioselective catalysts for isoxazole synthesis, particularly through the cycloisomerization of acetylenic oximes.[12][13][19][20]

Mechanism of Action: Gold(I) or Gold(III) catalysts act as soft Lewis acids, activating the alkyne moiety of the substrate towards intramolecular nucleophilic attack by the oxime nitrogen. Subsequent protonolysis regenerates the catalyst and yields the isoxazole product.

Experimental Protocol: Gold-Catalyzed Cycloisomerization to Isoxazoles [12][13]

  • To a solution of the α,β-acetylenic oxime (1.0 mmol) in a suitable solvent (e.g., dioxane, 5 mL) is added AuCl₃ (0.03 mmol, 3 mol%).

  • The reaction mixture is stirred at 80 °C for 2-6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding isoxazole.

Nickel-Catalyzed Isoxazole Synthesis

Nickel catalysts offer a cost-effective and often more sustainable alternative to palladium for certain isoxazole syntheses, including cross-coupling and multicomponent reactions.[14][21][22][23][24]

Mechanism of Action: Similar to palladium, nickel-catalyzed reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination.

Experimental Protocol: Nickel-Catalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones [14]

  • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Ni(OAc)₂·4H₂O (0.1 mmol, 10 mol%) in water (5 mL) is stirred at room temperature for 1-2 hours.

  • The solid product is collected by filtration, washed with water, and dried to give the pure isoxazol-5(4H)-one.

Organocatalyzed Isoxazole Synthesis

Organocatalysis provides a metal-free approach to isoxazole synthesis, which is advantageous for applications where metal contamination is a concern.[7][9] Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) can promote the [3+2] cycloaddition.

Mechanism of Action: In the case of DABCO, it is proposed to act as a base to facilitate the in situ generation of the nitrile oxide from an appropriate precursor. It may also act as a nucleophilic catalyst, activating the alkyne.

Conclusion and Future Outlook

The field of isoxazole synthesis is continually evolving, with a strong emphasis on the development of more efficient, selective, and sustainable catalytic methods. While copper and palladium catalysts remain the dominant choices for many applications, the growing importance of gold, nickel, and organocatalysts highlights the trend towards diversification and the search for greener alternatives. Future research will likely focus on the development of novel catalysts with even higher turnover numbers, lower environmental impact, and the ability to catalyze asymmetric isoxazole syntheses with high enantioselectivity.

References

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science (RSC Publishing).
  • Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Organic Chemistry Frontiers (RSC Publishing).
  • Copper-Catalyzed Isoxazole Synthesis. Thieme.
  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and beyond. Research With Rutgers.
  • Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry - ACS Publications.
  • Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. Organic Letters - ACS Publications.
  • Copper-catalyzed synthesis of trisubstituted isoxazoles via a cascade cyclization-migration process. Semantic Scholar.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. ResearchGate.
  • Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. Semantic Scholar.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. ResearchGate.
  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications.
  • Gold-Catalyzed Synthesis of Isoxazole-Fused Heterocycles. Thieme.
  • A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis. Benchchem.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters - ACS Publications.
  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes. The Journal of Organic Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction. ResearchGate.
  • (PDF) Nickel-catalyzed one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones in aqueous medium. ResearchGate.
  • Nickel-catalyzed synthesis of oxazoles via C-S activation. PubMed.
  • Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation. American Chemical Society.
  • Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation. Organic Letters.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Chloromethyl)-5-cyclopropylisoxazole

[1][2] Hazard Mechanics & Causality The "Why" Behind the Protocol To handle 3-(Chloromethyl)-5-cyclopropylisoxazole safely, one must understand its molecular behavior, not just its hazard codes.[1] This compound features...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Hazard Mechanics & Causality

The "Why" Behind the Protocol

To handle 3-(Chloromethyl)-5-cyclopropylisoxazole safely, one must understand its molecular behavior, not just its hazard codes.[1] This compound features a chloromethyl group attached to an isoxazole ring.[1][2][3][4]

  • The Mechanism: The chloromethyl moiety is a potent electrophile.[1][2] In biological systems, it acts as an alkylating agent .[1][2] It undergoes nucleophilic substitution (

    
    ) reactions with DNA bases (specifically guanine) and protein residues (cysteine/lysine).[1][2]
    
  • The Consequence: This is not merely an "irritant." It has the potential to cause direct chemical burns (corrosive action) and sensitization.[1][2] Absorption through the skin can be toxic or fatal due to systemic alkylation [1, 2].[1][2]

  • Operational Implication: Standard laboratory latex gloves offer negligible protection against alkyl chlorides.[1][2] The non-polar nature of the cyclopropyl group facilitates lipid solubility, potentially accelerating dermal absorption.[1]

The PPE Matrix: A Self-Validating System[1]

Do not rely on generic "safety gear."[1][2][5][6] Use this specific matrix designed to counter the permeation kinetics of chlorinated alkylating agents.

Hand Protection (The Critical Barrier)

Standard thin nitrile gloves are insufficient for prolonged contact.[1][7]

Exposure LevelGlove MaterialMin. ThicknessProtocolBreakthrough Time (Est.)
Incidental (Splash) Nitrile (Double Gloved)5 mil (outer) / 4 mil (inner)Color Indicator System: Wear white inner gloves and blue/purple outer gloves.[1] If the inner glove discolors, barrier is breached.< 10 Minutes [3]
Intentional (Handling) Silver Shield® / 4H® (Laminate)2.7 milWear under a nitrile outer glove for dexterity.> 480 Minutes
Heavy Exposure Viton® or Butyl Rubber10-12 milUse for spill cleanup or bulk transfer.[1]> 240 Minutes
Respiratory & Body Protection[1][2][3][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to the risk of aerosolized alkylating vapors.[1]

  • Respiratory: Handling must occur in a certified Fume Hood.[1][2]

    • Contingency: If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2]

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1][2]

Engineering Controls & Workflow Logic

The primary barrier is the Chemical Fume Hood .[1][2] It must operate at a face velocity of 80–100 fpm (feet per minute).[1][2]

Visualization: Hierarchy of Safety Controls

The following diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyHierarchy Hazard Hazard Source: 3-(Chloromethyl)-5-cyclopropylisoxazole EngControl Engineering Control: Fume Hood (Face Velocity >80 fpm) Hazard->EngControl Primary Containment AdminControl Admin Control: SOPs & Restricted Access EngControl->AdminControl Residual Risk PPE PPE Barrier: Double Nitrile/Laminate Gloves Splash Goggles AdminControl->PPE Last Line of Defense Worker Researcher Safety PPE->Worker Protection

Figure 1: The Hierarchy of Controls for handling alkylating agents. Note that PPE is the final, not the first, line of defense.

Operational Protocol: Step-by-Step

Phase A: Preparation (The "Double Check")[1]
  • Sash Verification: Lower fume hood sash to the marked safe working height.[1][2] Verify airflow gauge reads normal.

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1][2]

  • Weighing Strategy:

    • Do not weigh on an open bench.

    • Use a tared vial inside the hood.[1][2] If the balance is external, transfer the solid into a pre-weighed vial, cap it tightly, and then move to the balance.

Phase B: Reaction & Handling
  • Solvent Choice: Dissolve the solid immediately upon weighing to reduce dust hazard.[1][2]

  • Quenching: If the reaction involves nucleophiles (amines/thiols), ensure complete consumption of the chloromethyl starting material via TLC/LCMS before removing from the hood.[1][2]

  • Waste Segregation:

    • Do not mix with strong oxidizers.[1][2][6]

    • Segregate into Halogenated Organic Waste .[1][2]

Phase C: Decontamination (Self-Validating)[1]
  • Wipe Down: Clean surfaces with a solvent capable of solubilizing the compound (e.g., Acetone), followed by a soap/water wash.[1][2]

  • Doffing: Remove outer gloves inside the hood.[1][2] Peel them off so they turn inside out, trapping residues.[1][2]

Emergency Response & Disposal

Spill Response Decision Matrix

Immediate action is required for any release due to the corrosive and toxic nature of the compound.[1][2]

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10mL/1g) Inside Hood Assess->Minor Major Major Spill (>10mL/1g) Or Outside Hood Assess->Major CleanMinor 1. Absorb with Vermiculite 2. Decontaminate (Soap/Water) 3. Double Bag Waste Minor->CleanMinor Evacuate Evacuate Lab Call EHS Major->Evacuate Disposal Dispose as Halogenated Waste CleanMinor->Disposal

Figure 2: Decision tree for spill response. Major spills outside containment require immediate evacuation.

Disposal Specifications
  • Classification: Halogenated Solvent/Organic Waste.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the waste stream is acidic.[1][2]

  • Labeling: Must explicitly state "Contains Chloromethyl Isoxazole - Toxic/Corrosive."[1][2]

References

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: 3-(Chloromethyl)-5-phenylisoxazole (Analogous Hazard Data). Retrieved from

  • Apollo Scientific. (2023).[1][2] Safety Data Sheet: 3-(Chloromethyl)-5-cyclopropylisoxazole.[1][2][8] Retrieved from

  • Ansell. (2023).[1][2] Permeation Breakthrough Times: Chemical Resistance Guide (Chlorinated Solvents). Retrieved from

  • TCI Chemicals. (2024).[1][2] Safety Data Sheet: (Chloromethyl)cyclopropane (Fragment Hazard Data). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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